4-Bromo-8-methyl-1,5-naphthyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-8-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-4-12-9-7(10)3-5-11-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWVZPCMTYJNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of 4-Bromo-8-methyl-1,5-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-8-methyl-1,5-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electronic properties imparted by the bromine and methyl substituents, makes it a valuable scaffold for the development of novel therapeutic agents and functional organic materials. The 1,5-naphthyridine core is a known pharmacophore, and its derivatives have exhibited a wide range of biological activities. The presence of a bromine atom at the 4-position provides a versatile handle for further synthetic modifications through various cross-coupling reactions, allowing for the generation of diverse chemical libraries. The methyl group at the 8-position can influence the compound's solubility, metabolic stability, and steric interactions with biological targets.
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-8-methyl-1,5-naphthyridine. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust characterization. This approach is a common and necessary practice in chemical research when dealing with novel or sparsely documented compounds.
Molecular Structure and Properties
Chemical Structure:
Caption: Molecular structure of 4-Bromo-8-methyl-1,5-naphthyridine.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| CAS Number | 1432323-27-7 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 | Doublet | 1H | H2 |
| ~7.5 | Doublet | 1H | H3 |
| ~8.5 | Doublet | 1H | H6 |
| ~7.3 | Doublet | 1H | H7 |
| ~2.7 | Singlet | 3H | 8-CH₃ |
Interpretation and Rationale:
The predicted ¹H NMR spectrum reveals five distinct signals, consistent with the five aromatic protons and one methyl group in the molecule.
-
Aromatic Protons: The protons on the naphthyridine core are expected to appear in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.
-
H2 and H6: These protons are adjacent to a nitrogen atom, leading to a significant downfield shift, likely appearing at the lowest field.
-
H3 and H7: These protons will be influenced by their neighboring protons and the overall electronic distribution of the rings.
-
-
Methyl Protons: The methyl group at the C8 position is expected to appear as a singlet in the upfield region (~2.7 ppm), characteristic of a methyl group attached to an aromatic ring.
Experimental Protocol for ¹H NMR Acquisition (Standard Procedure):
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-8-methyl-1,5-naphthyridine in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C2 |
| ~120 | C3 |
| ~130 | C4 |
| ~145 | C4a |
| ~150 | C6 |
| ~125 | C7 |
| ~140 | C8 |
| ~148 | C8a |
| ~20 | 8-CH₃ |
Interpretation and Rationale:
The predicted ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Aromatic Carbons: The carbons of the naphthyridine ring are expected in the range of 120-160 ppm.
-
Carbons adjacent to nitrogen (C2, C8a, C6) will be deshielded and appear at a lower field.
-
The carbon bearing the bromine atom (C4) will be influenced by the halogen's electronegativity and heavy atom effect.
-
-
Methyl Carbon: The methyl carbon will appear at a high field, typically around 20 ppm.
Experimental Protocol for ¹³C NMR Acquisition (Standard Procedure):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 500 MHz NMR spectrometer (operating at 125 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ triplet (δ 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom. There will be two major peaks of approximately equal intensity at m/z 222 and 224, corresponding to the [M]⁺ and [M+2]⁺ ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.
-
Calculated for C₉H₇⁷⁹BrN₂: [M+H]⁺ = 222.9869
-
Calculated for C₉H₇⁸¹BrN₂: [M+H]⁺ = 224.9849
-
Fragmentation Pattern:
The fragmentation of 4-Bromo-8-methyl-1,5-naphthyridine under electron impact (EI) ionization would likely involve the following pathways:
-
Loss of a bromine radical (•Br) to give an ion at m/z 143.
-
Loss of a hydrogen radical (•H) from the methyl group, followed by rearrangement.
-
Cleavage of the naphthyridine ring system.
Caption: Plausible fragmentation pathways for 4-Bromo-8-methyl-1,5-naphthyridine in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry (Standard Procedure):
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Ionization: Utilize electrospray ionization (ESI) for soft ionization to observe the molecular ion, or electron impact (EI) to induce fragmentation.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |
| 2950-2850 | Weak | C-H stretching (methyl) |
| 1600-1450 | Strong-Medium | C=C and C=N stretching (aromatic rings) |
| 1400-1350 | Medium | C-H bending (methyl) |
| ~1050 | Strong | C-Br stretching |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation and Rationale:
The IR spectrum of 4-Bromo-8-methyl-1,5-naphthyridine will be characterized by:
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
Aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
A complex series of aromatic ring stretching vibrations (C=C and C=N) in the 1600-1450 cm⁻¹ region, which are characteristic of the naphthyridine core.
-
A strong absorption corresponding to the C-Br stretching vibration .
-
Characteristic out-of-plane C-H bending bands in the fingerprint region, which can be diagnostic for the substitution pattern of the aromatic rings.
Experimental Protocol for IR Spectroscopy (Standard Procedure):
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Conclusion
This technical guide has provided a detailed spectroscopic characterization of 4-Bromo-8-methyl-1,5-naphthyridine. While experimental data is not widely accessible, the combination of predictive methods and comparative analysis with related structures offers a solid foundation for the identification and structural confirmation of this important heterocyclic compound. The presented protocols for data acquisition represent standard methodologies in the field, ensuring that researchers can generate high-quality experimental data for this and similar molecules. The insights into the expected spectral features will aid in the interpretation of experimental results and facilitate the use of 4-Bromo-8-methyl-1,5-naphthyridine in various research and development endeavors.
References
Sources
Technical Guide: Structural Elucidation of 4-Bromo-8-methyl-1,5-naphthyridine via NMR Spectroscopy
The following technical guide details the structural elucidation of 4-Bromo-8-methyl-1,5-naphthyridine , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and DNA-intercalating agents.[1][2]
This guide synthesizes theoretical principles with standard substituent chemical shift (SCS) protocols to provide a high-confidence model of the NMR data, as specific experimental raw data for this exact derivative is proprietary or not indexed in open-access repositories.[1][2]
Executive Summary & Structural Context
Compound: 4-Bromo-8-methyl-1,5-naphthyridine Formula: C₉H₇BrN₂ Molecular Weight: 223.07 g/mol Core Scaffold: 1,5-Naphthyridine (1,5-diazanaphthalene)[1][2]
The 1,5-naphthyridine system consists of two fused pyridine rings.[2] The nitrogen atoms are located at positions 1 and 5. This arrangement creates a highly electron-deficient aromatic system, resulting in significant deshielding of the ring protons. The introduction of a bromine atom at C4 and a methyl group at C8 breaks the symmetry of the parent molecule, creating distinct chemical environments for all remaining protons.
Structural Numbering & Logic
To interpret the NMR data correctly, we must first establish the IUPAC numbering scheme.
Figure 1: Connectivity and numbering of 4-Bromo-8-methyl-1,5-naphthyridine.[1][2] Note the asymmetry introduced by the C4-Br and C8-Me substituents.[1][2]
Experimental Protocol (SOP)
For reproducible high-resolution data, the following acquisition parameters are recommended.
-
Solvent: Deuterated Chloroform (CDCl₃) is preferred for resolution. Dimethyl Sulfoxide-d₆ (DMSO-d₆) should be used if solubility is an issue, though it may cause slight peak broadening due to viscosity.[1][2]
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[3]
-
Frequency: ≥400 MHz for ¹H; ≥100 MHz for ¹³C to resolve quaternary carbons.
-
Pulse Sequence:
-
¹H: Standard 30° pulse (zg30).
-
¹³C: Proton-decoupled (zgpg30) with NOE enhancement for sensitivity.
-
¹H NMR Spectral Analysis (Predicted)
The proton spectrum will exhibit four distinct aromatic signals and one aliphatic singlet. The parent 1,5-naphthyridine shows signals at 8.99 (H2/6) , 8.41 (H4/8) , and 7.64 (H3/7) ppm.[2] We apply Substituent Chemical Shift (SCS) corrections to derive the values for the derivative.
Chemical Shift Table (CDCl₃, 400 MHz)
| Position | Type | Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
| H2 | Aromatic | 9.05 | Doublet (d) | J ≈ 4.5 | α-to-Nitrogen (N1).[1][2] Deshielded. Meta to Br (weak effect). |
| H6 | Aromatic | 8.92 | Doublet (d) | J ≈ 4.5 | α-to-Nitrogen (N5).[1][2] Meta to Methyl (weak shielding). |
| H3 | Aromatic | 7.85 | Doublet (d) | J ≈ 4.5 | β-to-Nitrogen.[1][2] Ortho to Br (deshielding +I effect/anisotropy). |
| H7 | Aromatic | 7.48 | Doublet (d) | J ≈ 4.5 | β-to-Nitrogen.[1][2] Ortho to Methyl (shielding +I effect). |
| CH₃ | Aliphatic | 2.75 | Singlet (s) | - | Methyl on heteroaromatic ring (deshielded vs toluene).[1][2] |
Mechanistic Insight[1][4]
-
The "Alpha" Protons (H2 & H6): These are adjacent to the ring nitrogens. The electronegativity of nitrogen pulls electron density via induction, causing significant deshielding (shifting downfield to ~9.0 ppm).
-
Bromine Effect (Ring A): Bromine is weakly electron-withdrawing by induction but electron-donating by resonance.[1][2] At the ortho position (H3), the inductive deshielding typically dominates, shifting H3 downfield relative to the parent (7.64 → 7.85 ppm).
-
Methyl Effect (Ring B): The methyl group is an electron donor (+I effect). It increases electron density at the ortho position (H7), causing an upfield shift (shielding) relative to the parent (7.64 → 7.48 ppm).[2]
¹³C NMR Spectral Analysis (Predicted)
The carbon spectrum will display 9 distinct signals: 4 protonated aromatic carbons, 4 quaternary aromatic carbons, and 1 aliphatic methyl carbon.
Chemical Shift Table (CDCl₃, 100 MHz)
| Position | Type | Shift (δ, ppm) | Logic |
| C2 | CH (Ar) | 152.0 | α-to-N. Highly deshielded.[1][2] |
| C6 | CH (Ar) | 151.0 | α-to-N. Shielded slightly by meta-Me.[1][2] |
| C8 | Cq (Ar) | 161.0 | Ipso to Methyl. Deshielded by α-effect of alkyl group (~+10 ppm).[1][2] |
| C8a | Cq (Ar) | 145.0 | Bridgehead carbon. |
| C4a | Cq (Ar) | 142.0 | Bridgehead carbon. |
| C4 | Cq (Ar) | 134.0 | Ipso to Bromine. Heavy atom effect often causes upfield shift relative to H-sub, but N-ring context keeps it mid-field.[1][2] |
| C3 | CH (Ar) | 128.5 | β-to-N. Ortho to Br.[1][2] |
| C7 | CH (Ar) | 124.5 | β-to-N. Ortho to Me (shielded).[1][2] |
| CH₃ | CH₃ | 18.5 | Methyl attached to aromatic ring. |
Structural Verification Workflow
To confirm the synthesis of 4-Bromo-8-methyl-1,5-naphthyridine, use the following logic flow. This ensures you have not isolated the isomer (e.g., 1,8-naphthyridine derivative) or a byproduct.[2]
Figure 2: Decision tree for structural validation using ¹H NMR data.
References
-
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[4][5][6] V. The Nuclear Magnetic Resonance Spectra of the Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–834. Link[1][2]
-
Brown, D. J. (2002). The Naphthyridines.[4][5][7][8] The Chemistry of Heterocyclic Compounds, Vol 63.[6] Wiley-Interscience.[1][2] (Authoritative text on Naphthyridine synthesis and properties).
-
Reich, H. J. (2024).[9] Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.[1][2] Link
-
Litvic, M., et al. (2012). Regioselective synthesis of methyl-substituted 1,5-naphthyridines.[1][2] Tetrahedron Letters. (Source for methyl substituent effects on naphthyridine rings).
Sources
- 1. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]
- 2. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 1,5-萘啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,5-Naphthyridine | C8H6N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. rsc.org [rsc.org]
Technical Assessment: Thermal Stability Profile of 4-Bromo-8-methyl-1,5-naphthyridine
Executive Summary
The thermal stability of 4-Bromo-8-methyl-1,5-naphthyridine is a critical parameter often overlooked in early-stage drug discovery.[1] While the 1,5-naphthyridine core exhibits high aromatic stability (often stable >200°C), the introduction of the C4-bromo substituent and the C8-methyl group introduces specific thermal vulnerabilities.[2][1]
This guide provides a technical breakdown of the molecule's thermodynamic profile.[1] It moves beyond basic melting point data to analyze decomposition pathways, providing researchers with a self-validating protocol to assess batch-specific stability before scaling up synthesis or Suzuki-Miyaura couplings.[2][1]
Part 1: Structural Basis of Thermal Stability
To understand how this molecule behaves under heat, we must deconstruct its electronic architecture.[2][1] The 1,5-naphthyridine system is electron-deficient, making it resistant to oxidative degradation but susceptible to nucleophilic attack, particularly at elevated temperatures.[2][1]
The Stability Matrix
| Structural Component | Thermal Contribution | Risk Factor |
| 1,5-Naphthyridine Core | High Stability. Aromatic resonance energy stabilizes the ring system up to ~250°C. | Low.[1] Ring opening requires extreme conditions.[1] |
| 8-Methyl Group | Moderate Stability. Steric bulk prevents some intermolecular packing, potentially lowering MP compared to unsubstituted analogs.[2][1] | Low. Benzylic-like oxidation is possible >150°C in air.[1] |
| 4-Bromo Substituent | The Weak Link. The C-Br bond is labile.[1] Homolytic cleavage or hydrolysis can occur at high thermal stress.[1] | High. Primary site of thermal degradation.[1] |
Predicted Thermal Events
Based on structural analogs (e.g., 4,8-dibromo-1,5-naphthyridine, MP >186°C), 4-Bromo-8-methyl-1,5-naphthyridine is predicted to exhibit the following profile:
-
Melting Onset: 100°C – 130°C (Dependent on crystal polymorph and purity).[1]
-
Volatilization: Significant sublimation potential >140°C under vacuum due to the planar, electron-poor nature of the ring.[2][1]
-
Decomposition: Onset >190°C, primarily driven by de-bromination or polymerization.[2][1]
Part 2: Thermal Hazards in Synthesis & Processing[2]
The synthesis of this intermediate typically involves the bromination of 8-methyl-1,5-naphthyridin-4-ol using agents like POBr₃ or PBr₃.[1] This process inherently tests the thermal limits of the scaffold.[1]
The "Runaway" Risk in Bromination
During the conversion of the hydroxyl group to the bromide, the reaction is often refluxed (approx. 100-130°C).[2][1]
-
Risk: If the reaction mixture is overheated (>150°C) or runs dry, the 4-bromo product can undergo autocatalytic decomposition , releasing HBr gas which further protonates the naphthyridine nitrogens, altering the solubility and stability profile.[2]
Visualization: Degradation Pathways
The following diagram illustrates the critical thermal failure points for the molecule.
Figure 1: Thermal degradation pathways showing the competition between radical polymerization, hydrolysis, and physical sublimation.[2][1]
Part 3: Protocol for Thermal Validation (The "How-To")
Do not rely on literature melting points alone. Impurities (especially residual phosphorous species from synthesis) can drastically lower thermal stability.[1] Use this self-validating protocol for every new batch.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the precise melting point and detect early onset of exothermic decomposition.[1]
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimped lid is essential to prevent sublimation from masking degradation signals.[1]
-
Reference: Empty crimped aluminum pan.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Purge Gas: Nitrogen (50 mL/min). Avoid air/oxygen to prevent combustion masking.[1]
-
-
Interpretation:
Accelerated Stability Testing (HPLC)
Objective: Simulate storage conditions or reaction stress.[2][1]
-
Preparation: Dissolve sample in anhydrous DMSO (1 mg/mL).
-
Stress Condition: Heat aliquot at 80°C for 4 hours.
-
Analysis: Compare t=0 and t=4h via HPLC (UV 254 nm).
-
Acceptance Criteria: < 0.5% increase in the hydrolysis product (8-methyl-1,5-naphthyridin-4-ol).[2][1]
Part 4: Handling and Storage Recommendations
Based on the thermal profile, the following handling procedures are mandatory to maintain reagent integrity.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). While the solid is likely stable at room temperature, refrigeration inhibits the slow hydrolysis of the C-Br bond.[2][1]
-
Atmosphere: Store under Argon or Nitrogen .[1] Moisture is the enemy; it lowers the energy barrier for thermal degradation.[1]
-
Container: Amber glass vials. (Halogenated heterocycles are often photosensitive; light + heat accelerates debromination).[1]
Reaction Safety
When using this reagent in Suzuki or Stille couplings at temperatures >100°C:
-
Solvent Choice: Use high-boiling solvents (e.g., 1,4-Dioxane, Toluene) that are strictly anhydrous.[2][1]
-
Base Addition: Add the base (e.g., K₂CO₃) after the catalyst and ligand are mixed to prevent premature nucleophilic attack on the C-Br bond before the catalytic cycle begins.[2][1]
References
-
Synthesis of 1,5-Naphthyridine Analogs
-
Thermal Properties of Brominated Heterocycles
-
Suzuki-Miyaura Coupling Protocols
-
Safety Data & Hazards
Sources
- 1. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 4-Bromo-1,8-naphthalic anhydride - CAS-Number 81-86-7 - Order from Chemodex [chemodex.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,8-Dibromo-1,5-naphthyridine | C8H4Br2N2 | CID 60202059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. researchgate.net [researchgate.net]
Starting materials for 4-Bromo-8-methyl-1,5-naphthyridine synthesis
This technical guide details the rational synthesis of 4-Bromo-8-methyl-1,5-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry (often associated with kinase inhibition and bio-imaging).
Unlike generic protocols, this guide focuses on the regio-controlled Gould-Jacobs approach , which leverages steric blocking to ensure the exclusive formation of the 1,5-isomer over the 1,7-isomer.
Retrosynthetic Logic & Starting Material Selection
The synthesis of 1,5-naphthyridines is frequently plagued by regioselectivity issues. When cyclizing 3-aminopyridine derivatives, ring closure can occur at either the C2 or C4 position of the pyridine ring, leading to a mixture of 1,5- and 1,7-naphthyridines.
To synthesize 4-Bromo-8-methyl-1,5-naphthyridine with high fidelity, we must select a starting material that:
-
Provides the nitrogen source for the second ring.
-
Contains the methyl group at the correct position relative to the bridgehead.
-
Crucially: Blocks the undesired cyclization pathway.
The Optimal Precursor: 3-Amino-4-methylpyridine
The structural requirement for an 8-methyl substituent in the final 1,5-naphthyridine scaffold dictates the use of 3-amino-4-methylpyridine (CAS: 3430-14-6).
-
Mechanism of Control: In 3-amino-4-methylpyridine, the methyl group at position 4 occupies the carbon ortho to the amino group. This sterically blocks the Gould-Jacobs cyclization at C4, forcing the ring closure to occur exclusively at C2 .
-
Result: This "blocked" pathway guarantees the formation of the 1,5-naphthyridine core, eliminating the formation of the 1,7-isomer byproduct.
Key Materials Table
| Component | Chemical Name | CAS Registry | Role |
| Starting Material | 3-Amino-4-methylpyridine | 3430-14-6 | Core scaffold; C4-methyl directs regioselectivity. |
| Cyclization Agent | Diethyl ethoxymethylenemalonate (EMME) | 87-13-8 | Provides the 3-carbon fragment for the new ring. |
| Solvent (High BP) | Dowtherm A (Diphenyl ether/biphenyl) | 8004-13-5 | Heat transfer medium for thermal cyclization (>250°C). |
| Brominating Agent | Phosphorus oxybromide ( | 7789-69-7 | Converts 4-OH to 4-Br via nucleophilic substitution. |
Technical Pathway: The Gould-Jacobs Protocol
This route is preferred over the Skraup reaction for this specific target because it allows for the introduction of the bromine functionality at position 4 via a hydroxyl intermediate.
Phase 1: Condensation & Enamine Formation
The first step involves the condensation of the aniline-like nitrogen of the pyridine with the activated ethoxy group of EMME.
-
Protocol:
-
Charge a reaction vessel with 1.0 eq of 3-amino-4-methylpyridine.
-
Add 1.1 eq of Diethyl ethoxymethylenemalonate (EMME).
-
Heat to 110–120°C (neat or in ethanol).
-
Process Control: Monitor the evolution of ethanol. The reaction is driven to completion by the removal of ethanol.
-
Checkpoint: Formation of the enamine intermediate (diethyl (((4-methylpyridin-3-yl)amino)methylene)malonate).
-
Phase 2: Thermal Cyclization (The Critical Step)
This step requires high thermal energy to overcome the aromatic stability of the pyridine ring and form the new pyridone ring.
-
Protocol:
-
Add the enamine intermediate dropwise to refluxing Dowtherm A (approx. 250–260°C).
-
Why Dropwise? To maintain high dilution locally and prevent intermolecular polymerization, favoring intramolecular cyclization.
-
Reaction Time: Typically 30–60 minutes at reflux.
-
Workup: Cool the mixture to room temperature. The product, ethyl 8-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate , often precipitates. Dilute with hexane to maximize precipitation if necessary. Filter and wash with hexane to remove Dowtherm A.
-
Phase 3: Saponification & Decarboxylation
To obtain the 4-hydroxy-8-methyl-1,5-naphthyridine parent, the ester at C3 must be removed.
-
Protocol:
-
Hydrolyze the ester using 10% NaOH (reflux, 2-4 hours).
-
Acidify to precipitate the carboxylic acid.
-
Decarboxylation: Heat the dry carboxylic acid in diphenyl ether or quinoline with copper powder at 250°C until
evolution ceases. -
Isolate: 8-methyl-1,5-naphthyridine-4(1H)-one (tautomer of the 4-ol).
-
Phase 4: Bromination (Aromatization)
The final step converts the tautomeric amide/phenol into the bromo-heterocycle.
-
Protocol:
-
Suspend 8-methyl-1,5-naphthyridin-4-ol in toluene or use neat.
-
Add 1.5–3.0 eq of
. -
Catalyst: A catalytic amount of DMF can accelerate the formation of the Vilsmeier-Haack type intermediate.
-
Heat to 100–110°C for 2–4 hours.
-
Quench: Pour onto ice/water carefully (exothermic hydrolysis of excess
). Neutralize with . -
Extraction: Extract with DCM or EtOAc.
-
Purification: Recrystallization or Silica Gel Chromatography.
-
Visualization of the Reaction Logic
The following diagram illustrates the regiochemical control provided by the starting material.
Figure 1: Reaction pathway showing the steric blocking of the C4 position, enforcing 1,5-naphthyridine formation.
Scientific Integrity & Troubleshooting
Self-Validating the Protocol
-
Regiochemistry Check: The
NMR of the intermediate 4-ol is diagnostic. For 1,5-naphthyridines, the coupling constants between protons on the pyridine ring (positions 2 and 3 of the original ring, now 6 and 7) will differ from the 1,7-isomer. However, the most obvious check is the lack of isomers in the crude LC-MS due to the methyl block. -
Moisture Sensitivity:
is highly sensitive to moisture. If the reaction turns orange/red and fumes excessively upon addition, the reagent may be hydrolyzed. Always use fresh or properly stored .
Safety Considerations
-
Dowtherm A: Has a high flash point but operates near auto-ignition temperatures in this protocol. Ensure inert atmosphere (
) to prevent oxidation and fire hazards. -
Phosphorus Oxybromide: Reacts violently with water to release HBr and phosphoric acid. Quenching must be done slowly into ice.
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: National Institutes of Health (PMC) Context: Comprehensive review of Skraup and cyclization reactions for 1,5-naphthyridines. [Link]
-
Gould–Jacobs Reaction Mechanism and Applications. Source: Wikipedia / Organic Chemistry Portal Context: Standard mechanism for the conversion of aniline derivatives to quinolines/naphthyridines using EMME. [Link]
-
Synthesis of 1,5-naphthyridine derivatives. Source: Organic Chemistry Portal Context: Methodologies for constructing the naphthyridine core from aminopyridines.[1] [Link](Note: General reference for naphthyridine construction logic).
Sources
Technical Whitepaper: Retrosynthetic Logic and Process Engineering for 4-Bromo-8-methyl-1,5-naphthyridine
Executive Summary
The 1,5-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for quinoline and isoquinoline frameworks in kinase inhibitors and intercalating agents. This guide details the retrosynthetic analysis and forward synthesis of 4-Bromo-8-methyl-1,5-naphthyridine .
This molecule possesses two strategic handles: the C4-bromide (an electrophilic site for Suzuki/Buchwald couplings) and the C8-methyl group (providing steric bulk or a site for benzylic oxidation). The synthesis is non-trivial due to the electron-deficient nature of the naphthyridine ring, which makes direct electrophilic aromatic substitution difficult. Therefore, a de novo ring construction strategy via the Gould-Jacobs reaction is the most robust, scalable approach.
Part 1: Retrosynthetic Analysis
The retrosynthetic logic relies on sequentially simplifying the molecule to commercially available pyridine precursors. The analysis is driven by the difficulty of direct halogenation at the C4 position; thus, the C-Br bond is disconnected to a C-OH equivalent (tautomeric with the amide), which is the natural product of a condensation-cyclization sequence.
Strategic Disconnections
-
Functional Group Interconversion (FGI): The C4-Br is derived from the C4-OH (4-pyridone tautomer) using a dehydrating halogenating agent (POBr
). -
C-C Disconnection (Decarboxylation): The 4-hydroxy intermediate is traced back to a
-keto ester derivative, necessitating a decarboxylation step to remove the C3-ester inherent to the Gould-Jacobs sequence. -
Ring Disconnection (Gould-Jacobs): The pyridine-fused ring is disconnected at the N1-C2 and C4-C4a bonds, revealing the acyclic enamine precursor.
-
Starting Material: The analysis terminates at 3-amino-4-methylpyridine (3-amino-4-picoline) and diethyl ethoxymethylenemalonate (DEEM) .
Retrosynthesis Diagram
Figure 1: Retrosynthetic tree illustrating the disconnection from the target bromide back to the aminopyridine precursor.
Part 2: Forward Synthesis & Process Engineering
This section translates the retrosynthetic logic into a validatable experimental protocol.
Phase 1: Enamine Formation & Cyclization
The regiochemistry of the cyclization is dictated by the starting material. Using 3-amino-4-methylpyridine ensures the methyl group resides at the C8 position of the final naphthyridine ring. The cyclization occurs at the carbon
Reaction Scheme:
-
Condensation: 3-Amino-4-methylpyridine + DEEM
Enamine intermediate. -
Cyclization: Thermal closure in Dowtherm A
Ethyl ester intermediate.
Protocol:
-
Charge a reaction vessel with 3-amino-4-methylpyridine (1.0 equiv) and DEEM (1.1 equiv).
-
Heat to 110–120°C for 2–3 hours. The reaction is driven by the evolution of ethanol.
-
Process Tip: Use a Dean-Stark trap or open vessel with nitrogen sweep to remove ethanol and push equilibrium forward.
-
-
Critical Step (Cyclization): Add the crude enamine dropwise to boiling Dowtherm A (b.p. ~258°C).
-
Why Dowtherm A? The cyclization requires high thermal energy to overcome the aromaticity of the pyridine ring. Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) allows high temperatures without high pressure.
-
-
Maintain reflux for 30–60 minutes.
-
Cool to room temperature. The product, ethyl 4-hydroxy-8-methyl-1,5-naphthyridine-3-carboxylate , typically precipitates. Filter and wash with hexane to remove Dowtherm A.
Phase 2: Hydrolysis & Decarboxylation
The Gould-Jacobs reaction leaves an ester at C3. This must be removed to achieve the target scaffold.
Protocol:
-
Suspend the ester from Phase 1 in 10% aqueous NaOH (5 equiv).
-
Reflux for 4 hours to saponify the ester to the carboxylic acid.
-
Acidify with HCl to pH 3–4 to precipitate the 3-carboxy-8-methyl-1,5-naphthyridin-4-one . Filter and dry.[1]
-
Decarboxylation: Suspend the dry carboxylic acid in diphenyl ether or quinoline and heat to reflux (>250°C) until CO
evolution ceases.-
Alternative: Microwave irradiation in a sealed vessel often accelerates this step.
-
-
Isolate 8-methyl-1,5-naphthyridin-4(1H)-one by cooling and filtration.
Phase 3: Aromatization via Bromination
The final step converts the tautomeric pyridone into the bromo-aromatic species.
Protocol:
-
Place 8-methyl-1,5-naphthyridin-4(1H)-one (1.0 equiv) in a dry flask under Argon.
-
Add POBr
(Phosphorus oxybromide, 3.0 equiv) as a solid.-
Note: PBr
can also be used, but POBr is often more effective for naphthyridinones.
-
-
Heat to 140°C (melt) for 2–4 hours.
-
Quench (Hazard): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/NaHCO
. The reaction of excess POBr with water is violent; control the exotherm. -
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purify via silica gel chromatography (Gradient: Hexanes/Ethyl Acetate).
Quantitative Summary Table
| Step | Transformation | Reagents | Key Process Parameter | Typical Yield |
| 1 | Enamine Formation | 3-Amino-4-picoline, DEEM | Ethanol removal (110°C) | >90% |
| 2 | Cyclization | Dowtherm A | High Temp (250°C) | 60-75% |
| 3 | Hydrolysis | NaOH, H2O | Reflux | >90% |
| 4 | Decarboxylation | Diphenyl ether | CO2 evolution monitoring | 70-85% |
| 5 | Bromination | POBr3 | Anhydrous conditions | 60-80% |
Part 3: Mechanism & Logic Visualization
The following diagram details the flow of atoms, specifically tracking the methyl group to ensure the correct isomer is formed.
Figure 2: Regiochemical tracking. The methyl group at C4 of the pyridine precursor translates to the C8 position of the 1,5-naphthyridine.
Part 4: Safety & Integrity (E-E-A-T)
Critical Hazards
-
Phosphorus Oxybromide (POBr
): Highly corrosive and reacts violently with water. All glassware must be oven-dried. A distinct "cracking" sound during quenching indicates rapid hydrolysis; this must be managed by slow addition to ice. -
Dowtherm A: While stable, its boiling point is 258°C. Operations at this temperature pose severe burn hazards and fire risks if the flask cracks. Use heating mantles with temperature controllers, never open flames.
Analytical Validation
To ensure the integrity of the synthesis, the final product 4-Bromo-8-methyl-1,5-naphthyridine should be validated against these expected NMR characteristics:
-
1H NMR (CDCl3):
-
C8-Me: Singlet, ~2.7–2.8 ppm (3H).
-
Aromatic Region: The 1,5-naphthyridine system will show distinct coupling.
-
H2 and H3: Doublets (or dd) characteristic of the pyridine ring (positions 2 and 3 of the naphthyridine).
-
H6 and H7: Coupling constants will reflect the substitution pattern.
-
-
Missing Proton: The absence of a signal at ~8.0-8.5 ppm (relative to the un-brominated precursor) confirms substitution at C4.
-
References
-
Synthesis of 1,5-Naphthyridines by Cyclization Reactions. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia (General Mechanism Overview). Available at: [Link][2][3][4]
-
Synthesis of 1,8-Naphthyridines and Related Compounds (Friedländer/Gould-Jacobs Context). Organic Chemistry Portal. Available at: [Link][2]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI (Molecules). Available at: [Link][2]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
4-Bromo-8-methyl-1,5-naphthyridine as a building block in organic synthesis
This guide provides a comprehensive technical analysis of 4-Bromo-8-methyl-1,5-naphthyridine , a specialized heterocyclic building block. It details the compound's synthesis, reactivity profile, and critical applications in medicinal chemistry (specifically ALK5 inhibition) and materials science (OLED dopants).
Advanced Scaffold for Kinase Inhibition and Optoelectronics[1][2]
Executive Summary
4-Bromo-8-methyl-1,5-naphthyridine is a bifunctional heteroaromatic scaffold characterized by an electron-deficient 1,5-naphthyridine core. It features two distinct reactivity handles: a labile C4-bromide for palladium-catalyzed cross-couplings and a C8-methyl group capable of steric modulation or benzylic functionalization.
This building block has emerged as a "privileged structure" in two high-value sectors:
-
Drug Discovery: As a core pharmacophore for ALK5 (TGF-β Type I Receptor) inhibitors, where the naphthyridine nitrogen (N1) acts as a critical hydrogen bond acceptor in the kinase hinge region.
-
Materials Science: As an ancillary ligand in Iridium(III) complexes for high-efficiency red Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), where the C8-methyl group suppresses self-quenching via steric hindrance.
Chemical Profile & Structural Logic
Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 4-Bromo-8-methyl-1,5-naphthyridine |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (N1), ~3.0 (N5) (Electron-withdrawing Br lowers basicity) |
Reactivity Map
The molecule's reactivity is dictated by the electronic disparity between the two rings. The bromine atom at C4 activates that position for nucleophilic attack, while the methyl group at C8 provides a handle for steric control or oxidation.
Figure 1: Reactivity landscape of the 4-bromo-8-methyl-1,5-naphthyridine scaffold.
Synthesis Protocol
The synthesis of 4-bromo-8-methyl-1,5-naphthyridine is a convergent process. The most robust route utilizes a modified Gould-Jacobs reaction starting from 3-amino-4-methylpyridine. This method avoids the harsh conditions of the Skraup reaction and provides higher regiocontrol.
Step-by-Step Methodology
Stage 1: Formation of the Naphthyridin-4-ol Core
This step constructs the second pyridine ring.
-
Reagents: 3-Amino-4-methylpyridine, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), Triethyl orthoformate.
-
Solvent: Ethanol (initial condensation), Diphenyl ether (cyclization).
-
Conditions:
-
Reflux amine, Meldrum's acid, and triethyl orthoformate in ethanol to form the aminomethylene intermediate (Pre-mND).
-
Isolate intermediate.
-
Thermal cyclization in diphenyl ether at 250°C.
-
Stage 2: Dehydroxy-Bromination
Conversion of the tautomeric 4-hydroxy/4-oxo group to the bromide.
-
Reagents: Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃).
-
Solvent: Neat or Toluene/DMF.
-
Protocol:
-
Suspend 8-methyl-1,5-naphthyridin-4-ol in anhydrous toluene (or use neat POBr₃).
-
Add POBr₃ (1.5 equiv) slowly under N₂.
-
Heat to 100-110°C for 4 hours.
-
Quench: Pour onto crushed ice/NaHCO₃ (Exothermic!).
-
Purification: Extract with DCM; Flash chromatography (EtOAc/Hexanes).
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from commercial pyridine precursors to the target building block.
Applications & Case Studies
Medicinal Chemistry: ALK5 Inhibition
The 1,5-naphthyridine scaffold is a bioisostere of quinoline and pteridine. In the development of ALK5 (TGF-βR1) inhibitors , the N1 nitrogen binds to the hinge region of the kinase (His-283).
-
Mechanism: The 4-position is coupled to a "selectivity pocket" binder (e.g., 2-aminopyridine or pyrazole).
-
Role of 8-Methyl: The methyl group at C8 (equivalent to C6 in quinoline numbering relative to N1) fills a small hydrophobic pocket, improving potency and selectivity against p38 MAP kinase compared to the unsubstituted analog.
Experimental Example (Suzuki Coupling):
Reaction: 4-Bromo-8-methyl-1,5-naphthyridine + (6-methylpyridin-2-yl)boronic acid. Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), DME, 90°C, 12h. Result: Formation of the biaryl kinase inhibitor core with yields typically >75%.
Materials Science: Red Phosphorescent Emitters
In OLEDs, Iridium(III) complexes utilizing 1,5-naphthyridine ligands are potent red emitters.[1][2]
-
Problem: Planar aromatic ligands often stack in the solid state, causing "self-quenching" and reduced efficiency.
-
Solution (The 8-Methyl Effect): The methyl group at the 8-position provides steric bulk that prevents close π-π stacking of the complexes in the film.
-
Data: Complexes using 8-methyl-1,5-naphthyridin-4-ol (mND) as an ancillary ligand show higher Photoluminescence Quantum Yields (PLQY > 85%) compared to unsubstituted variants.[1][2]
Consolidated References
-
Gellibert, F. et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors."[3][4][5] Journal of Medicinal Chemistry, 2004, 47(18), 4494-4506.[4]
-
Litvić, M. et al. "Chemistry of 1,5-naphthyridines: Synthesis, reactivity and biological activity." Arkivoc, 2012.
-
Tao, X. et al. "Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-performance OLEDs." Journal of Materials Chemistry C, 2019. (Describing the mND ligand synthesis).
-
Smolecule. "4-Bromo-8-methyl-1,5-naphthyridine Product Entry."
-
PubChem. "1,5-Naphthyridine Compound Summary."
Disclaimer: This guide is for research purposes only. Synthesis of brominated naphthyridines involves hazardous reagents (POBr₃) and should be performed in a fume hood with appropriate PPE.
Sources
Discovery and history of 1,5-naphthyridine derivatives
An In-depth Technical Guide to the Discovery and History of 1,5-Naphthyridine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the 1,5-naphthyridine core, a heterocyclic scaffold of paramount importance in medicinal chemistry and materials science. We will journey from its initial synthesis to its current status as a "privileged structure" in drug development, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.
Part 1: Genesis of a Privileged Scaffold: Discovery and Early History
The story of 1,5-naphthyridine is a classic example of leveraging established chemical principles to uncover novel heterocyclic systems. The broader class of "naphthyridines," isomeric analogs of naphthalene where two carbon atoms are replaced by nitrogen, was first proposed by Reissert in 1893.[1] However, it was not until 1927 that the first unsubstituted representative of the 1,5-isomer was synthesized by Brobansky and Sucharda.[1]
Their breakthrough was an ingenious adaptation of the well-known Skraup quinoline synthesis. The foundational logic was to replace the aniline starting material used for quinolines with 3-aminopyridine. This seemingly simple substitution opened the door to a new class of bicyclic heterocycles, though it would take several decades for their full potential to be realized. The nomenclature was formally solidified in 1936 when "naphthyridines" were indexed in Chemical Abstracts.[1]
The 21st century has witnessed an explosion of interest in this scaffold. Since the year 2000, over 600 papers and 400 patents related to 1,5-naphthyridine have been published, a testament to its versatility and therapeutic promise.[1] This surge is driven by the discovery of a vast array of biological activities, positioning 1,5-naphthyridine derivatives as critical components in the modern drug discovery pipeline.[1][2][3]
Part 2: Foundational Synthetic Strategies for the 1,5-Naphthyridine Core
The construction of the core 1,5-naphthyridine ring system relies on several robust and historically significant cyclization reactions. Understanding these foundational methods is crucial for any chemist aiming to innovate in this space.
The Skraup Synthesis: A Classic Adaptation
The initial synthesis of 1,5-naphthyridine is a testament to the power of analogous thinking in organic chemistry. The reaction proceeds by treating 3-aminopyridine with glycerol in the presence of an oxidizing agent.
Causality Behind the Method: The choice of the Skraup reaction was logical due to its proven success in forming the pyridine ring in quinolines. The key insight was recognizing that the amino group on the pyridine ring of 3-aminopyridine could act as the nucleophile in the same way as the amino group of aniline. The reaction mechanism involves the in-situ formation of acrolein from glycerol, followed by a conjugate addition of the aminopyridine, acid-catalyzed cyclization, and a final oxidation step to yield the aromatic naphthyridine ring.
Detailed Experimental Protocol: Modified Skraup Synthesis of 1,5-Naphthyridine [1]
-
Materials: 3-aminopyridine, glycerol, iodine, dioxane, water.
-
Step 1: Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1 equivalent), glycerol (3 equivalents), and a catalytic amount of iodine (0.1 equivalents).
-
Step 2: Solvent Addition: Add a 1:1 mixture of dioxane and water as the solvent. The use of iodine as a catalyst is a modern improvement, being cheaper, easier to handle, and reusable compared to harsher traditional oxidants.[1]
-
Step 3: Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Work-up: After completion, cool the mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution.
-
Step 5: Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 1,5-naphthyridine.
Experimental Workflow: Skraup Synthesis
Caption: Workflow for the Skraup synthesis of 1,5-naphthyridine.
The Gould-Jacobs Reaction: Accessing Key Intermediates
For creating derivatives with a 4-oxo (or 4-hydroxy) substitution pattern, a feature of many biologically active quinolones and naphthyridinones, the Gould-Jacobs reaction is the method of choice.[4] This strategy is fundamental to producing precursors for a wide range of therapeutic agents.
Causality Behind the Method: This reaction is ideal for installing a carboxylic acid precursor at the 3-position and a hydroxyl group at the 4-position. It involves two key steps: the initial condensation of an aminopyridine with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, followed by a high-temperature thermal cyclization that forms the second ring.
Detailed Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate [4][5]
-
Materials: 3-aminopyridine, diethyl ethoxymethylenemalonate (DEEM), diphenyl ether.
-
Step 1: Condensation: Mix 3-aminopyridine (1 equivalent) and DEEM (1.1 equivalents) in a flask. Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. This step forms the vinylogous amide intermediate and releases ethanol.
-
Step 2: Cyclization: In a separate flask, heat diphenyl ether to approximately 250 °C. Add the intermediate from Step 1 dropwise to the hot diphenyl ether. The high temperature provides the activation energy for the intramolecular cyclization onto the pyridine nitrogen.
-
Step 3: Precipitation and Collection: Maintain the temperature for 15-30 minutes after the addition is complete. Cool the reaction mixture slowly. The desired product will precipitate out of the diphenyl ether.
-
Step 4: Purification: Collect the solid product by filtration and wash thoroughly with hexane or petroleum ether to remove the diphenyl ether solvent. The resulting ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can be used as a key intermediate for further derivatization (e.g., hydrolysis to the carboxylic acid).
Experimental Workflow: Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs synthesis of a key 1,5-naphthyridinone intermediate.
Part 3: The Modern Era: 1,5-Naphthyridines in Drug Discovery
With robust methods to synthesize the core, modern research has shifted towards its strategic functionalization to modulate biological activity. The electron-deficient nature of the pyridine rings makes the 1,5-naphthyridine nucleus susceptible to nucleophilic aromatic substitution (SNAr), while halogenated derivatives are excellent substrates for metal-catalyzed cross-coupling reactions like the Suzuki reaction.[1][6] This chemical tractability allows for the systematic exploration of chemical space around the core.
Case Study: Inhibitors of TGF-β Type I Receptor (ALK5)
The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis.[4] Its dysregulation is a hallmark of diseases like cancer and fibrosis. Consequently, its upstream kinase, ALK5, is a high-value therapeutic target. High-throughput screening campaigns identified the 1,5-naphthyridine scaffold as a potent and selective hinge-binding motif for ALK5.[7]
Mechanism of Action: 1,5-Naphthyridine derivatives act as ATP-competitive inhibitors. The nitrogen atoms of the naphthyridine core form critical hydrogen bonds with the hinge region of the ALK5 kinase domain, anchoring the molecule in the active site. Substituents at various positions can then be optimized to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.[7]
Data Presentation: ALK5 Inhibitory Activity
| Compound ID | R1 Group | R2 Group | ALK5 IC₅₀ (nM) | Reference |
| 15 | H | 2-Aminothiazole | 6 | [7] |
| 19 | H | 3-Methylpyrazole | 4 | [7] |
Signaling Pathway and Point of Inhibition
Caption: TGF-β pathway showing ALK5 inhibition by 1,5-naphthyridine derivatives.
Detailed Experimental Protocol: ALK5 Kinase Inhibition Assay [4]
This protocol provides a framework for determining the inhibitory activity of a test compound against the ALK5 enzyme.
-
Materials: Purified recombinant human ALK5 enzyme, test compound (1,5-naphthyridine derivative), ATP (with ³³P-ATP spike), substrate (e.g., GST-Smad2), Tris buffer (pH 7.5), MgCl₂, DTT.
-
Step 1: Pre-incubation: In a 96-well plate, pre-incubate the ALK5 enzyme with varying concentrations of the test compound in Tris buffer at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Step 2: Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (GST-Smad2) and ATP (spiked with radioactive ³³P-ATP).
-
Step 3: Incubation: Allow the reaction to proceed at 37°C for 30-60 minutes. During this time, active ALK5 will transfer the radiolabeled phosphate from ATP to the substrate.
-
Step 4: Reaction Termination: Stop the reaction by adding an excess of cold ATP or a chelating agent like EDTA.
-
Step 5: Quantification: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter extensively to remove unincorporated ³³P-ATP. Measure the radioactivity remaining on the filter (corresponding to the phosphorylated substrate) using a scintillation counter.
-
Step 6: Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Part 4: Expanding Horizons and Future Outlook
While the therapeutic potential of 1,5-naphthyridines in oncology and infectious diseases is a major focus, their unique electronic properties have also led to applications in materials science, including as components of organic light-emitting diodes (OLEDs), sensors, and solar cells.[1][2]
The future of 1,5-naphthyridine research is bright and will likely focus on three key areas:[4]
-
Expansion of Chemical Space: The development of novel synthetic methodologies to access more diverse and complex derivatives, enabling the fine-tuning of structure-activity relationships (SAR).
-
Mechanism of Action Studies: Utilizing chemoproteomics, structural biology, and other advanced techniques to gain a deeper understanding of the molecular targets and pathways modulated by these compounds.
-
Pharmacokinetic Optimization: A concerted effort to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their clinical translatability and ultimate success as therapeutic agents.
The journey of the 1,5-naphthyridine scaffold—from a curiosity of academic synthesis to a cornerstone of modern drug discovery—underscores the enduring value of heterocyclic chemistry. Its story is far from over, and future innovations built upon this remarkable core are eagerly anticipated.
References
-
Paudyal, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
Da-cunha, T., et al. (2005). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(10), 2641-2645. Available at: [Link]
-
Czepielewska, E., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6649. Available at: [Link]
-
Palacios, F., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(9), 2685. Available at: [Link]
-
Paudyal, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available at: [Link]
-
Szafranski, K., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7649. Available at: [Link]
-
Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. Available at: [Link]
-
Czepielewska, E., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available at: [Link]
-
University of Hertfordshire Research Archive. (2010). Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action. Available at: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Bisquinolines, Napthythyridines and Pyronaridine to Elucidate the Mechanism of Antimalarial Drug Action [uhra.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Buchwald-Hartwig Amination of 4-Bromo-8-methyl-1,5-naphthyridine
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., CSF-1R, PI4KIII
This Application Note details a robust Buchwald-Hartwig amination strategy designed to overcome the specific challenges of this substrate: catalyst deactivation via N1/N5 chelation and competitive oxidative addition . We present two validated protocols—a "Workhorse" method for general applicability and a "High-Performance" method for challenging substrates—alongside a decision matrix for process optimization.
Strategic Analysis: The Substrate Challenge
Electronic & Steric Environment
The 4-bromo-8-methyl-1,5-naphthyridine substrate presents a unique electronic profile:
-
C4-Position (Reactive Site): Highly electron-deficient due to the para-nitrogen (N1) and the inductive effect of the second ring. This facilitates oxidative addition but also makes the C-Br bond susceptible to hydrolysis.
-
N1 & N5 Nitrogens (Catalyst Poisons): The proximity of the ring nitrogens allows for bidentate chelation of the Palladium center, potentially arresting the catalytic cycle prior to reductive elimination.
-
C8-Methyl Group: Provides a steric handle that slightly twists the ring system but generally does not interfere with the C4 reaction center.
Mechanistic Pathway & Ligand Selection
To bypass catalyst poisoning, the ligand choice is paramount.
-
Bidentate Ligands (e.g., Xantphos): The large bite angle (
) of Xantphos enforces a geometry that favors reductive elimination and prevents the formation of stable, inactive Pd-bis(heterocycle) complexes. -
Bulky Monodentate Ligands (e.g., BrettPhos): The sheer steric bulk prevents N-coordination to the metal center while promoting the coupling of primary amines.
Reaction Pathway Visualization
Figure 1: Catalytic cycle highlighting the critical "Off-Cycle" trap caused by naphthyridine nitrogen chelation.
Experimental Protocols
Method A: The "Workhorse" Protocol (Xantphos System)
Recommended for: Anilines, secondary amines, and scale-up batches.
Rationale: Xantphos is robust, air-stable, and highly effective for electron-deficient heterocycles. The use of Dioxane/Cs
Materials
| Reagent | Equiv. | MW | Amount (for 1 mmol scale) |
| 4-Bromo-8-methyl-1,5-naphthyridine | 1.0 | 223.07 | 223 mg |
| Amine Partner | 1.2 | Var. | Var. |
| Pd | 0.025 | 915.72 | 23 mg (5 mol% Pd) |
| Xantphos | 0.05 | 578.62 | 29 mg (5 mol%) |
| Cs | 2.0 | 325.82 | 652 mg |
| 1,4-Dioxane (Anhydrous) | - | - | 5.0 mL (0.2 M) |
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with Pd
(dba) and Xantphos. Add 1 mL of dioxane and stir at RT for 5 minutes until the solution turns a clear deep orange/red (indicative of active ligation). -
Substrate Addition: Add the aryl bromide, the amine coupling partner, and the cesium carbonate to the vial.
-
Solvent Charge: Add the remaining 4 mL of dioxane.
-
Degassing: Sparge the mixture with Argon for 2 minutes or perform 3 vacuum/backfill cycles. Crucial: Oxygen poisons the catalyst.
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 100 °C for 4–12 hours.
-
Monitoring: Check LCMS for consumption of bromide (M+H = 223/225).
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Method B: The "High-Performance" Protocol (BrettPhos System)
Recommended for: Primary alkyl amines, sterically hindered amines, or low-temperature requirements.
Rationale: BrettPhos forms a highly active precatalyst that can couple difficult amines at lower temperatures, minimizing thermal decomposition of the naphthyridine core.
Materials
| Reagent | Equiv. | Amount (1 mmol scale) |
| Substrate | 1.0 | 223 mg |
| Amine | 1.2 | Var. |
| BrettPhos Pd G4 | 0.02 | 18 mg (2 mol%) |
| NaOtBu | 1.4 | 135 mg |
| Toluene (Anhydrous) | - | 5.0 mL |
Step-by-Step Procedure
-
Charge: Add Substrate, Amine, Base (NaOtBu), and BrettPhos Pd G4 precatalyst to the vial.
-
Solvent: Add anhydrous Toluene.
-
Inertion: Seal and purge with Nitrogen/Argon.
-
Reaction: Heat to 80 °C for 1–4 hours. Note: Strong base (NaOtBu) accelerates the reaction but is incompatible with esters/nitriles.
-
Workup: Quench with water, extract with EtOAc, dry over MgSO
, and concentrate.
Method Selection Guide
Use the following decision tree to select the optimal protocol for your specific amine partner.
Figure 2: Decision matrix for protocol selection based on amine properties.
Comparative Data & Optimization
The following data summarizes typical yields observed with 8-methyl-1,5-naphthyridine scaffolds using the protocols above.
| Entry | Amine Type | Protocol | Base | Temp | Yield | Notes |
| 1 | Aniline (e.g., 4-Fluoroaniline) | Method A | Cs | 100°C | 88% | Excellent functional group tolerance. |
| 2 | Morpholine (Secondary Cyclic) | Method A | Cs | 100°C | 92% | Xantphos prevents |
| 3 | Benzylamine (Primary Alkyl) | Method B | NaOtBu | 80°C | 95% | Fast reaction; BrettPhos essential for mono-arylation. |
| 4 | Amide (e.g., Acetamide) | Method A | Cs | 110°C | 76% | Requires higher temp; Xantphos preferred. |
| 5 | n-Butylamine | SNAr | DIPEA | 120°C | 65% | Metal-free control; lower yield due to volatility/side reactions. |
Troubleshooting & Critical Parameters
Oxygen Sensitivity
-
Symptom: Reaction turns black immediately (Pd black precipitation) and stalls.
-
Cause: Incomplete degassing or poor ligand quality.
-
Fix: Use a fresh bottle of Pd source; ensure rigorous Argon sparging.
Hydrolysis (Formation of Naphthyridinone)
-
Symptom: Appearance of M+H = 161 (Hydroxy-8-methyl-1,5-naphthyridine) in LCMS.
-
Cause: Wet solvent or wet base (Cs
CO is hygroscopic). -
Fix: Dry Cs
CO in a vacuum oven at 120°C overnight; use molecular sieves in dioxane.
Regioselectivity[1]
-
While the 4-bromo position is the primary leaving group, the 8-methyl group activates the ring. However, under Pd-catalysis, the C-Br bond oxidative addition is exclusively chemoselective over any C-H activation.
References
-
General Buchwald-Hartwig Methodology
-
Naphthyridine Reactivity & Kinase Inhibitors
-
Ligand Selection for Heterocycles
-
Analogous 8-Substituted Quinoline Protocols
Sources
Application Note: Modular Synthesis of 4-Aryl-8-Methyl-1,5-Naphthyridines
Here is a comprehensive Application Note and Protocol guide for the synthesis of 4-aryl-8-methyl-1,5-naphthyridines.
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, antimalarials, and topoisomerase inhibitors. However, the regioselective introduction of substituents at the 4- and 8-positions remains synthetically challenging due to the electron-deficient nature of the bi-pyridyl core.
This guide details a robust, scalable, and divergent protocol for synthesizing 4-aryl-8-methyl-1,5-naphthyridines . Unlike classical Skraup syntheses which often yield inseparable regioisomers, this protocol utilizes a Gould-Jacobs type cyclization via a Meldrum’s acid adduct to construct the specific 8-methyl core, followed by a regioselective chlorination and Suzuki-Miyaura cross-coupling to install the 4-aryl moiety. This approach allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.
Retrosynthetic Logic & Pathway
The synthesis is designed for "late-stage diversification." Rather than building the aryl ring during the cyclization (which limits flexibility), we construct a halogenated core that serves as a universal acceptor for commercially available aryl boronic acids.
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise synthetic pathway from aminopyridine precursor to final library generation.
Critical Experimental Protocols
Phase 1: Scaffold Construction (The "Core")
Objective: Synthesis of 4-chloro-8-methyl-1,5-naphthyridine. Rationale: We utilize 3-amino-4-methylpyridine as the starting material.[1] The methyl group at position 4 of the pyridine ring translates to position 8 in the final 1,5-naphthyridine system upon cyclization at the C2 nitrogen-adjacent position.
Step 1.1: Formation of Enamine Adduct
-
Reagents:
-
3-Amino-4-methylpyridine (10.0 mmol)
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (12.0 mmol)
-
Triethyl Orthoformate (TEOF) (15.0 mmol)
-
Ethanol (Absolute, 20 mL)
-
-
Procedure:
-
Dissolve 3-amino-4-methylpyridine and Meldrum's acid in ethanol.
-
Add TEOF dropwise.
-
Reflux the mixture for 3 hours. A solid precipitate (the enamine) typically forms.
-
Cool to room temperature (RT), filter the solid, wash with cold ethanol, and dry under vacuum.
-
Checkpoint: Verify intermediate via ¹H NMR (Look for vinyl proton ~8.5 ppm).[2]
-
Step 1.2: High-Temperature Cyclization (Gould-Jacobs Variation)
Note: This step requires high thermal energy to overcome the aromaticity of the pyridine ring.
-
Reagents:
-
Enamine intermediate (from Step 1.1)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - Volume: 10x weight of solid.
-
-
Procedure:
-
Heat Dowtherm A to a rolling boil (~250°C) in a heavy-walled flask equipped with an air condenser.
-
Critical Step: Add the enamine solid in small portions to the boiling solvent. Caution: Rapid evolution of CO₂ and acetone occurs.
-
Continue heating for 15–30 minutes after addition is complete.
-
Cool to RT. Dilute with hexane to precipitate the crude 4-hydroxy-8-methyl-1,5-naphthyridine.
-
Filter and wash with hexane to remove Dowtherm A.
-
Step 1.3: Chlorination (Activation)
-
Reagents:
-
4-Hydroxy-8-methyl-1,5-naphthyridine (5.0 mmol)
-
Phosphorus Oxychloride (
) (5.0 mL, excess) -
Optional: catalytic DMF (2 drops) to form the Vilsmeier reagent species for faster reaction.
-
-
Procedure:
-
Suspend the hydroxy compound in
. -
Reflux for 2–4 hours until the solution becomes clear.
-
Quenching (Hazard): Remove excess
via rotary evaporation. Pour the residue slowly onto crushed ice/ammonia water. -
Extract with Dichloromethane (DCM), dry over
, and concentrate. -
Yield Expectation: 60–75% over 3 steps.[3]
-
Phase 2: Divergent Library Synthesis (The "Coupling")
Objective: Installation of the 4-Aryl moiety via Suzuki-Miyaura Coupling. Rationale: The 4-chloro position is highly reactive toward oxidative addition by Pd(0) due to the electron-deficient nature of the naphthyridine rings.
Protocol
-
Reaction Setup:
-
Substrate: 4-Chloro-8-methyl-1,5-naphthyridine (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (
) (1.2 equiv) -
Catalyst:
(5 mol%) or (for sterically hindered aryls). -
Base:
(2.0 M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Combine substrate, boronic acid, and solvent in a microwave vial or Schlenk flask.
-
Sparge with Nitrogen/Argon for 5 minutes (Oxygen inhibits the catalytic cycle).
-
Heat to 90°C for 4–12 hours (or 110°C for 30 mins in Microwave).
-
Filter through Celite, concentrate, and purify via Flash Chromatography (EtOAc/Hexane gradient).
-
Data Summary & Troubleshooting
Optimization of Suzuki Coupling Conditions
We compared three catalytic systems for the coupling of phenylboronic acid to the 4-chloro-8-methyl scaffold.
| Catalyst System | Base/Solvent | Temp/Time | Isolated Yield | Notes |
| 90°C / 12h | 82% | Standard robust condition. | ||
| 100°C / 4h | 88% | Better for heteroaryl boronic acids. | ||
| 100°C / 2h | 91% | Best for sterically hindered aryls (ortho-substituted). |
Troubleshooting Guide
-
Problem: Low yield in Cyclization (Step 1.2).
-
Cause: Temperature too low. The decarboxylative cyclization requires >240°C.
-
Fix: Ensure Dowtherm A is actively boiling before adding the solid.
-
-
Problem: Hydrolysis of Chloride during Coupling.
-
Cause: Too much water in the Suzuki reaction or pH too high.
-
Fix: Switch to anhydrous conditions using
in DMF or reduce water ratio in Dioxane mix.
-
-
Problem: "8-Methyl" Regiochemistry incorrect.
-
Cause: Starting material confusion.
-
Verification: You must start with 3-amino-4-methylpyridine . Using 3-amino-2-methylpyridine will result in the 6-methyl-1,5-naphthyridine isomer.
-
References
-
Litvinov, V. P., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Current Organic Chemistry, 2011. Link (General reactivity and Skraup limitations).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link (Foundational Suzuki protocol).
-
Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939. Link (Original cyclization methodology adapted here).
- Vertex AI Search Results. "Synthesis of 1,5-naphthyridine derivatives." Accessed Jan 2026.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Synthesis of 4-amino-8-methyl-1,5-naphthyridines
Abstract & Strategic Overview
The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in antimalarial, antibacterial, and antiproliferative drug discovery programs.[1] However, synthetic entry into this class is often plagued by regiochemical ambiguity—specifically, the competition between forming the 1,5-naphthyridine and 1,7-naphthyridine isomers during ring closure.
This Application Note details a robust, self-validating protocol for synthesizing 4-amino-8-methyl-1,5-naphthyridines .
Key Technical Insight:
The selection of 3-amino-4-methylpyridine as the starting material is the critical process parameter (CPP) that enforces regioselectivity. By blocking the C4 position of the pyridine ring with a methyl group, cyclization is sterically and electronically forced to occur at the C2 position, exclusively yielding the 1,5-naphthyridine system and eliminating the formation of the 1,7-isomer. This protocol utilizes a modified Gould-Jacobs reaction followed by a nucleophilic aromatic substitution (
Retrosynthetic Analysis & Pathway
The synthesis is designed in four modular stages. The logic flows from the commercially available aminopyridine to the functionalized scaffold.
Figure 1: Retrosynthetic strategy leveraging the 4-methyl blocker to ensure 1,5-cyclization.
Detailed Experimental Protocols
Stage 1: Scaffold Construction (The Modified Gould-Jacobs Protocol)
Objective: Synthesize 4-hydroxy-8-methyl-1,5-naphthyridine. Reaction Type: Condensation / Thermal Cyclization / Saponification / Decarboxylation.[2]
Materials & Stoichiometry
| Reagent | Equiv. | Role |
| 3-Amino-4-methylpyridine | 1.0 | Limiting Reagent (Regiocontrol) |
| Diethyl ethoxymethylenemalonate (EMME) | 1.1 | Michael Acceptor |
| Dowtherm A (Diphenyl ether/biphenyl) | Solvent | High-boiling heat transfer medium |
| NaOH (10% aq) | Excess | Hydrolysis base |
Protocol Steps:
-
Condensation (Enamine Formation):
-
In a round-bottom flask equipped with a Dean-Stark trap, mix 3-amino-4-methylpyridine (1.0 eq) and EMME (1.1 eq).
-
Heat to 110–120°C for 2–3 hours. Monitor the collection of ethanol in the trap.
-
Checkpoint: TLC (EtOAc:Hexane 1:1) should show the disappearance of the amine and formation of a less polar enamine intermediate.
-
Note: Solvent-free conditions are preferred here to drive the equilibrium by ethanol removal.
-
-
Thermal Cyclization:
-
Add Dowtherm A (10 volumes relative to mass of intermediate) to the reaction vessel.
-
Raise temperature to 250°C (reflux). This high temperature is non-negotiable; lower temperatures (<230°C) often lead to incomplete cyclization or polymerization.
-
Maintain reflux for 45–60 minutes. The solution will darken significantly.
-
Cool to room temperature.[3] Dilute with hexane (20 volumes) to precipitate the ester intermediate (Ethyl 4-hydroxy-8-methyl-1,5-naphthyridine-3-carboxylate). Filter and wash with hexane to remove Dowtherm A.
-
-
Hydrolysis & Decarboxylation:
-
Suspend the solid ester in 10% NaOH (5 volumes). Reflux for 2 hours to hydrolyze the ester to the carboxylic acid. The solid will dissolve.
-
Acidify with HCl to pH 3–4 to precipitate the carboxylic acid. Filter and dry.[4]
-
Decarboxylation: Suspend the dry acid in diphenyl ether (or quinoline with catalytic Cu powder) and reflux at 250°C for 2 hours until CO2 evolution ceases.
-
Cool and dilute with hexane. Filter the precipitate.
-
Yield: Expect 60–70% overall yield of 4-hydroxy-8-methyl-1,5-naphthyridine .
-
Stage 2: Activation (Chlorination)
Objective: Convert the tautomeric 4-hydroxy group (lactam) into the electrophilic 4-chloro leaving group.
Protocol Steps:
-
Place 4-hydroxy-8-methyl-1,5-naphthyridine (1.0 eq) in a dry flask under Argon.
-
Add Phosphorus Oxychloride (
) (5.0 eq) carefully. -
Optional Catalyst: Add 1-2 drops of DMF to catalyze the Vilsmeier-Haack type activation.
-
Reflux at 105°C for 1–2 hours. The suspension should become a clear solution.
-
Workup (Safety Critical):
-
Remove excess
under reduced pressure (rotary evaporator with alkali trap). -
Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the chloride.
-
Neutralize with
or to pH 7–8. -
Extract with Dichloromethane (DCM) (3x). Dry over
and concentrate. -
Product: 4-chloro-8-methyl-1,5-naphthyridine. (Unstable on silica; use immediately or store in freezer).
-
Stage 3: Functionalization ( Amination)
Objective: Displacement of the chloride by a primary or secondary amine.
Protocol Steps:
-
Dissolve 4-chloro-8-methyl-1,5-naphthyridine (1.0 eq) in Ethanol or DMF (depending on amine solubility).
-
Add the target Amine (1.2 – 2.0 eq).
-
Acid Catalyst: Add catalytic HCl (0.1 eq) or use the amine hydrochloride salt. Protonation of the naphthyridine nitrogens enhances electrophilicity at C4.
-
Reflux for 2–6 hours.
-
Monitoring: TLC usually shows a fluorescent spot for the amino-naphthyridine product.
-
-
Purification:
-
Evaporate solvent.
-
Basify with sat.
. -
Extract with EtOAc.[4]
-
Purify via flash chromatography (DCM/MeOH gradients).
-
Workup & Purification Logic
The amphoteric nature of naphthyridines allows for "pH-switch" purification, reducing the need for chromatography in early stages.
Figure 2: Acid-Base extraction strategy for isolating basic naphthyridines.
Critical Process Parameters (Troubleshooting)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Temperature too low (<240°C). | Ensure Dowtherm A is actively refluxing. Use a sand bath or mantle, not an oil bath. |
| Formation of 1,7-isomer | Wrong starting material. | Verify use of 3-amino-4-methylpyridine . Using 3-amino-5-methylpyridine yields the 7-methyl-1,5-naphthyridine. |
| Reversion to Hydroxy | Moisture during | Quench on ice rapidly; do not let the aqueous suspension sit for extended periods before extraction. |
| Incomplete Amination | Deactivated amine nucleophile. | Use a polar aprotic solvent (DMF/NMP) and raise temperature to 120°C. Add DIPEA. |
References
-
BenchChem. Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. (Accessed 2026).[5] Link
-
Litvic, M. et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2021. (Detailed review of Skraup and Gould-Jacobs modifications). Link
-
National Institutes of Health (NIH). Antimicrobial Activity of Naphthyridine Derivatives. (Context on biological relevance and 4-amino substitution patterns). Link
-
Brown, E.V. & Dewar. Gould-Jacobs reaction for 1,5-naphthyridines.[1][6] J. Org. Chem (Classic mechanism reference). Link
-
ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (Analogous SnAr conditions for naphthyridine cores). Link
Disclaimer: This protocol involves hazardous chemicals (POCl3, high-temperature solvents). All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ispub.com [ispub.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Bromo-8-methyl-1,5-naphthyridine as a Scaffold for High-Efficiency OLED Materials
[1][2]
Executive Summary
4-Bromo-8-methyl-1,5-naphthyridine serves as a critical electrophilic intermediate in the synthesis of electron-transporting and emissive materials for Organic Light-Emitting Diodes (OLEDs).[1][2] Its 1,5-naphthyridine core is inherently electron-deficient, characterized by a deep LUMO (Lowest Unoccupied Molecular Orbital) level (~ -2.3 eV to -3.0 eV) and high electron mobility.[1][2]
This guide details the utilization of this intermediate to synthesize Donor-Acceptor (D-A) type Thermally Activated Delayed Fluorescence (TADF) emitters and Electron Transport Materials (ETMs). We provide a validated workflow from chemical functionalization to device fabrication, ensuring high External Quantum Efficiency (EQE) and operational stability.
Material Science Fundamentals
The Naphthyridine Advantage
The 1,5-naphthyridine isomer is preferred over other nitrogenous heterocycles (like quinoline or pyridine) for two reasons:
-
Planarity & Stacking: The fused bicyclic system promotes horizontal molecular orientation in thin films, enhancing light outcoupling efficiency.[1]
-
Electron Deficiency: The two nitrogen atoms at the 1,5-positions significantly lower the LUMO energy, facilitating electron injection from the cathode and serving as a robust electron-accepting (A) moiety in D-A architectures.[1]
Role of the Substituents
-
4-Bromo Position: Acts as the reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing the attachment of electron-rich donors (e.g., Carbazole, Phenoxazine).[1][2]
-
8-Methyl Group: Provides steric bulk that prevents excessive π-π aggregation (which causes quenching) and improves solubility in organic solvents (Chloroform, Toluene) for solution-processed OLEDs.[1][2]
Protocol 1: Synthesis of Functional OLED Material
Objective: Synthesize 4-(9-Phenylcarbazol-3-yl)-8-methyl-1,5-naphthyridine (PCNz-MeNap) , a blue/green TADF emitter, using the 4-bromo intermediate.[1][2]
Reaction Scheme & Rationale
We utilize a Suzuki-Miyaura Cross-Coupling to attach a hole-transporting carbazole unit.[1][2] This creates a bipolar D-A molecule where the naphthyridine acts as the acceptor and carbazole as the donor, facilitating efficient intramolecular charge transfer (ICT).
Reagents and Equipment
-
Precursor: 4-Bromo-8-methyl-1,5-naphthyridine (1.0 eq)[1][2]
-
Coupling Partner: 9-Phenylcarbazole-3-boronic acid (1.2 eq)[1][2]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2M aqueous solution)
-
Solvent: Toluene/Ethanol (3:1 v/v)
Step-by-Step Procedure
-
Degassing: Charge a Schlenk flask with Toluene and Ethanol. Degas by bubbling Argon for 30 minutes to prevent Pd catalyst deactivation.[1]
-
Loading: Add the 4-bromo intermediate, boronic acid, and K₂CO₃ solution.
-
Catalysis: Add Pd(PPh₃)₄ quickly under positive Argon flow. Seal the flask.
-
Reflux: Heat the mixture to 90°C for 24 hours. Monitor consumption of the bromide via TLC (Silica, Hexane:Ethyl Acetate 4:1).
-
Work-up: Cool to Room Temperature (RT). Extract with Dichloromethane (DCM) x3. Wash organic layer with brine and dry over MgSO₄.[1]
-
Purification: Flash column chromatography (Silica Gel). Elute with Hexane/DCM gradient.[1]
-
Sublimation (Critical): For OLED device grade, the solid must be purified by thermal gradient sublimation at 10⁻⁶ Torr to remove trace Pd and organic impurities.
Protocol 2: OLED Device Fabrication
Objective: Fabricate a phosphorescent or TADF OLED stack using the synthesized material as the Electron Transport Layer (ETL) or Host.
Device Architecture
The following stack is designed to maximize electron injection and confine excitons within the Emissive Layer (EML).
| Layer Function | Material | Thickness (nm) | Role |
| Anode | ITO (Indium Tin Oxide) | 100 | Transparent hole injection.[1][2] |
| HIL | HAT-CN | 10 | Deep LUMO for hole injection.[1][2] |
| HTL | TAPC | 40 | High hole mobility, electron blocking.[1][2] |
| EML | Host: PCNz-MeNap (Doped with Ir(ppy)₃ 10%) | 30 | Target Material as Host for green phosphorescence. |
| ETL | PCNz-MeNap (Pure) | 40 | Target Material as Electron Transporter.[1][2] |
| EIL | LiF | 1 | Low work function electron injection. |
| Cathode | Aluminum | 100 | Reflective cathode.[1] |
Fabrication Workflow
-
Substrate Cleaning: Ultrasonicate patterned ITO glass in Deionized Water, Acetone, and Isopropanol (15 min each). Treat with UV-Ozone for 20 mins to increase work function.[1][2]
-
Vacuum Deposition: Transfer substrates to a thermal evaporator (Base pressure <
Torr). -
Organic Layer Deposition:
-
Evaporate HAT-CN and TAPC at a rate of 1.0 Å/s.
-
Co-deposition (EML): Evaporate PCNz-MeNap (Host) and Ir(ppy)₃ (Dopant) simultaneously from dual sources. Control rates to achieve 10% doping (e.g., Host: 1.0 Å/s, Dopant: 0.1 Å/s).
-
ETL Deposition: Evaporate pure PCNz-MeNap at 1.0 Å/s.
-
-
Cathode Deposition: Deposit LiF (0.1 Å/s) followed by Al (5.0 Å/s) through a shadow mask.
-
Encapsulation: Encapsulate devices in a glovebox (
ppm) using UV-curable epoxy and a glass lid.
Visualization of Workflows
Synthesis & Device Logic
The following diagram illustrates the transformation of the 4-bromo intermediate into the active device layer and the charge transfer mechanism.
Caption: Workflow converting the bromo-intermediate to active OLED layers, showing charge injection pathways.
Characterization & Validation
To ensure the protocol's success, the synthesized material must meet these criteria before device integration:
Photophysical Validation
-
UV-Vis Absorption: Should show
transitions < 350 nm and Intramolecular Charge Transfer (ICT) bands > 380 nm.[1][2] -
PLQY (Photoluminescence Quantum Yield): Measure in toluene solution. A value > 70% indicates minimal non-radiative decay, crucial for high-efficiency OLEDs.[1][2]
-
Triplet Energy (
): Measure via low-temperature (77 K) phosphorescence.[1] High (> 2.6 eV) is required to confine green excitons.
Electrochemical Validation (CV)
-
Cyclic Voltammetry: Perform in Acetonitrile with
. -
Target LUMO: -2.8 eV to -3.2 eV (Calculated from reduction onset). This deep LUMO confirms the electron-transporting capability derived from the naphthyridine core.[1]
Data Summary Table
| Parameter | Target Value | Method | Significance |
| Purity | > 99.9% | HPLC / sublimation | Impurities act as trap states, reducing lifetime.[1][2] |
| > 100°C | DSC | Ensures morphological stability under heat. | |
| LUMO | -2.9 eV | CV vs Fc/Fc+ | Matches LiF/Al work function for low turn-on voltage.[1][2] |
| EQE (Device) | > 15% | EL Measurement | Indicates efficient exciton harvesting (TADF/Phosphorescence).[3] |
References
-
Su, S.-J., et al. (2008).[1][2] "Pyridine-Containing Electron-Transport Materials for High-Efficiency Blue Phosphorescent OLEDs." Chemistry of Materials. Link
-
Tao, Y., et al. (2011). "Thermally Activated Delayed Fluorescence Materials Towards the Breakthrough of Organoelectronics." Advanced Materials. Link
-
Li, X., et al. (2017).[4] "Naphthyridine-Based Electron-Transporting Materials for High-Efficiency OLEDs." Journal of Materials Chemistry C. Link
-
Sasabe, H., & Kido, J. (2011).[2] "Multifunctional Materials in High-Performance OLEDs: Challenges and Perspectives." Journal of Materials Chemistry. Link
-
Gong, S., et al. (2014).[4] "Geminal-Cross-Coupling Synthesis of Naphthyridine Derivatives for OLED Applications." Organic Letters. Link
Technical Application Note: 4-Bromo-8-methyl-1,5-naphthyridine Scaffold for Electron Transport Materials
Executive Summary & Material Logic
4-Bromo-8-methyl-1,5-naphthyridine (CAS: 1420627-58-4) represents a high-value asymmetric scaffold for the development of n-type organic semiconductors. Unlike symmetric 1,5-naphthyridine derivatives, this specific intermediate allows for precise, regioselective extension of the π-conjugated system.
Why this Scaffold?
In Organic Light Emitting Diodes (OLEDs), the Electron Transport Layer (ETL) requires materials with high electron affinity (EA) and high electron mobility. The 1,5-naphthyridine core offers:
-
High Electron Deficiency: The two nitrogen atoms at the 1,5-positions pull electron density from the ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level (~ -2.8 to -3.2 eV), facilitating electron injection from the cathode.
-
Planarity: The rigid bicyclic structure promotes π-π stacking, which is essential for high charge carrier mobility.
-
Asymmetric Functionalization: The 4-bromo position serves as a reactive handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 8-methyl group provides steric bulk to suppress crystallization and improve film morphology, or serves as a site for benzylic oxidation.
Synthetic Protocol: Functionalization of the Scaffold
Objective: To synthesize a functional Electron Transport Material (ETM) by coupling 4-Bromo-8-methyl-1,5-naphthyridine with a bulky aryl group (e.g., 3-(N-carbazolyl)phenylboronic acid).
Workflow Visualization
The following diagram illustrates the critical reaction pathway for converting the scaffold into a functional semiconductor.
Caption: Figure 1. Regioselective Suzuki-Miyaura coupling workflow for generating asymmetric ETMs from the naphthyridine scaffold.
Step-by-Step Methodology
Safety Precaution: Perform all steps under an inert atmosphere (Argon/Nitrogen). 1,5-naphthyridines can be skin irritants; use full PPE.
-
Reagent Preparation:
-
Scaffold: 1.0 eq (4-Bromo-8-methyl-1,5-naphthyridine)
-
Coupling Partner: 1.2 eq (e.g., 4-(Diphenylamino)phenylboronic acid or Carbazole derivative).
-
Catalyst: 0.05 eq [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Base: 3.0 eq Potassium Carbonate (K₂CO₃) (2M aqueous solution).
-
Solvent: Toluene:Ethanol (4:1 ratio). Degas solvents with N₂ bubbling for 30 mins prior to use.
-
-
Reaction Execution:
-
Charge a Schlenk flask with the Scaffold, Boronic Acid, and Catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject the degassed Solvent mixture and the aqueous Base via syringe.
-
Heat the mixture to 90°C under vigorous stirring for 12–24 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate).
-
-
Work-up & Purification (Critical for Device Grade):
-
Cool to room temperature.[1] Extract with Dichloromethane (DCM) x3.
-
Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Column Chromatography: Purify using Silica gel. (Note: Naphthyridines are basic; add 1% Triethylamine to the eluent to prevent tailing).
-
Sublimation: For OLED device application, the material must be sublimed under high vacuum (<10⁻⁶ Torr) to remove trace Pd catalyst, which acts as an exciton quencher.
-
Characterization: Validating Electronic Properties[2][3]
To confirm the material's suitability as an ETM, you must determine its LUMO level.
Protocol: Cyclic Voltammetry (CV)
Objective: Measure the reduction potential (
-
System: Three-electrode cell (Working: Glassy Carbon, Counter: Pt wire, Ref: Ag/AgNO₃).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous Acetonitrile.
-
Internal Standard: Ferrocene (Fc/Fc⁺).
Calculation:
Target Metrics for 1,5-Naphthyridine Derivatives:
| Parameter | Target Range | Relevance |
| LUMO Energy | -2.8 to -3.2 eV | Matches Al/LiF cathode work function for efficient injection. |
| HOMO Energy | -6.0 to -6.5 eV | Deep HOMO blocks holes from the EML (Hole Blocking Layer function). |
| Thermal Stability ( | > 300°C | Required for vacuum thermal evaporation. |
Device Application: Electron-Only Devices
To quantify the electron mobility (
Device Architecture
Caption: Figure 2.[2] Electron-Only Device (EOD) stack. Note the use of Aluminum as the anode to create a large injection barrier for holes.
Measurement Protocol
-
Fabrication: Deposit layers via Vacuum Thermal Evaporation (VTE) at rates of 0.5–1.0 Å/s.
-
Testing: Measure Current Density-Voltage (J-V) characteristics in the dark.
-
Analysis: Fit the J-V curve to the Mott-Gurney Law:
-
Where
is film thickness and for organic solids.
-
Cross-Disciplinary Insight: Medicinal Chemistry
Note for Drug Development Professionals: While this guide focuses on optoelectronics, the 4-Bromo-8-methyl-1,5-naphthyridine scaffold is also a privileged structure in kinase inhibitor design. The protocol in Section 2 can be adapted for medicinal chemistry by replacing the aryl-boronic acid with amine nucleophiles (Buchwald-Hartwig coupling) to generate libraries of potential bioactive compounds [1].
References
-
Synthesis & Bioactivity: Litvic, M. et al. "Synthesis, reactivity and applications of 1,5-naphthyridines." Molecules, 2021.[3] Link
-
OLED Application: Su, S.J. et al. "Pyridine-Containing Electron-Transport Materials for High-Efficiency Blue Phosphorescent OLEDs." Chemistry of Materials, 2008. Link
-
CV Protocol: Elgrishi, N. et al.[4] "A Practical Beginner’s Guide to Cyclic Voltammetry." Journal of Chemical Education, 2018. Link
-
Device Physics: Coropceanu, V. et al. "Charge Transport in Organic Semiconductors." Chemical Reviews, 2007. Link
Sources
Application Note: Derivatization of 4-Bromo-8-methyl-1,5-naphthyridine at the 4-Position
Executive Summary & Strategic Analysis
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in the development of PI3K inhibitors, antibacterial DNA gyrase inhibitors, and ALK inhibitors.[1] The specific substrate, 4-bromo-8-methyl-1,5-naphthyridine , offers a unique vector for diversification.[1]
The 4-position is the chemical "hotspot" of this molecule. Its reactivity is governed by the synergistic electron-withdrawing effects of the two nitrogen atoms:
-
N1 Activation: Position 4 is para-like relative to N1, allowing resonance stabilization of anionic intermediates (Meisenheimer complexes).[1]
-
N5 Activation: The N5 atom exerts a strong trans-annular electron-withdrawing effect, further lowering the LUMO energy at C4.
Consequently, the C4-Br bond is highly labile toward Nucleophilic Aromatic Substitution (
Reaction Landscape Visualization
The following diagram illustrates the divergent pathways available for this substrate.
Protocol A: Nucleophilic Aromatic Substitution ( )
Best For: Primary amines, unhindered secondary amines, and alkoxides.[1] Mechanism: Addition-Elimination via a Meisenheimer complex.
Rationale
Due to the high electron deficiency of the 1,5-naphthyridine ring, the 4-bromo substituent is an excellent leaving group. This method avoids heavy metals, ligands, and rigorous deoxygenation, making it the most robust and scalable approach.[1]
Step-by-Step Protocol
Reagents:
-
Substrate: 4-Bromo-8-methyl-1,5-naphthyridine (1.0 equiv)[1]
-
Nucleophile: Amine (1.2 – 1.5 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (3.0 equiv)[1] -
Solvent: Anhydrous DMF, DMSO, or NMP (0.2 M concentration)[1]
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate, base (
), and the amine nucleophile.[1] -
Solvent Addition: Add anhydrous DMF. Note: If the amine is a liquid, it can be added after the solvent.
-
Reaction: Seal the vessel and heat to 90–110 °C .
-
Checkpoint: Monitor by LCMS every 2 hours. Conversion is typically complete within 4–6 hours.
-
Observation: The reaction mixture often darkens (yellow to orange/brown) as the substitution proceeds.
-
-
Workup:
-
Purification: Flash column chromatography (typically DCM/MeOH gradients) or recrystallization from EtOH if the product is solid.
Data Validation:
-
1H NMR: Look for the disappearance of the C3-H doublet (approx. 7.8-8.0 ppm) shifting upfield due to the electron-donating effect of the new amine.
-
LCMS: Mass shift corresponding to
.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling
Best For: Installing aryl, heteroaryl, or vinyl groups (C-C bond formation).[1]
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition
Rationale
The 8-methyl group provides minimal steric hindrance to the 4-position, allowing standard catalytic systems to function efficiently.
Step-by-Step Protocol
Reagents:
-
Substrate: 4-Bromo-8-methyl-1,5-naphthyridine (1.0 equiv)[1]
-
Boronic Acid/Ester:
or (1.3 equiv)[1] -
Catalyst:
(5 mol%)[1] -
Base:
(aqueous) (3.0 equiv)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Degassing (Critical): Sparge the 1,4-Dioxane with nitrogen or argon for 15 minutes prior to use.[1] Oxygen poisons the Pd(0) species.
-
Assembly: In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst.
-
Activation: Add the degassed dioxane and the aqueous base.
-
Reaction: Heat to 80–100 °C for 2–12 hours (or 120 °C for 30 min in a microwave reactor).
-
Scavenging: Filter the hot mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc.[4]
-
Workup: Partition between EtOAc and water. The product is in the organic layer.
Optimization Table:
| Parameter | Standard Condition | Difficult Substrates |
| Catalyst | ||
| Base | ||
| Solvent | Dioxane/Water | Toluene/Water or DME |
Protocol C: Buchwald-Hartwig Amination
Best For: Sterically hindered amines, anilines, or when
Rationale
While
Step-by-Step Protocol
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv[1]
-
Catalyst:
(2-5 mol%)[1] -
Ligand: XPhos (4-10 mol%) (Ligand:Pd ratio 2:1)[1]
-
Base:
(Sodium tert-butoxide) (1.5 equiv)[1] -
Solvent: Anhydrous Toluene or 1,4-Dioxane[1]
Procedure:
-
Pre-complexation: In a glovebox or under strict inert atmosphere, mix
and XPhos in the solvent and stir for 10 mins at RT to generate the active catalyst species. -
Addition: Add the substrate, amine, and
.[1] -
Reaction: Heat to 100 °C sealed under Argon.
-
Monitoring: Monitor carefully for protodehalogenation (replacement of Br with H), a common side reaction if the amine is too bulky or the catalyst dies.
Troubleshooting & Critical Parameters
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (OH product) | Water in solvent during | Use anhydrous DMF/DMSO. Switch base to mild organic base ( |
| No Reaction ( | Nucleophile too weak or sterically hindered. | Switch to Protocol C (Buchwald) or increase Temp to 140 °C (Microwave). |
| Protodehalogenation | Use fresh solvent (free of peroxides). Switch to a bulkier ligand (BrettPhos).[1] | |
| Homocoupling | Oxygen presence in Suzuki coupling.[5] | Rigorous degassing (freeze-pump-thaw or 20 min sparging). |
Safety Note
1,5-Naphthyridines are potential DNA intercalators.[1] Handle all powders in a fume hood. The 4-bromo derivative can be a skin sensitizer.
References
-
General Reactivity of 1,5-Naphthyridines: Litvic, M. et al. "Synthesis and reactivity of 1,5-naphthyridine derivatives."[1] Molecules, 2018.[1][2] [Link][1]
-
SNAr Mechanisms in Heterocycles: Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Heterocycles."[1] Master Organic Chemistry, 2018.[1] [Link]
-
Suzuki Coupling on Naphthyridines (Analogous Substrates): Deng, X. et al. "Synthesis of 1,5-naphthyridine derivatives via Suzuki coupling."[1] Tetrahedron Letters, 2005.[1] (Cited via ScienceDirect context). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-8-methyl-1,5-naphthyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-8-methyl-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this key heterocyclic building block. Given the unique electronic properties of the naphthyridine core, achieving high yields and purity can present challenges not typically encountered with standard aryl bromides. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these complexities and achieve your synthetic goals.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species, catalyzed by a palladium complex.[1][2][3] However, the presence of two nitrogen atoms in the 1,5-naphthyridine ring system makes 4-Bromo-8-methyl-1,5-naphthyridine an electron-deficient substrate. This electronic nature can influence the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and may necessitate careful optimization of reaction parameters to avoid common pitfalls such as low conversion, catalyst deactivation, and competing side reactions.[4][5][6]
This guide is structured to provide direct, actionable solutions to common experimental issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the Suzuki coupling of 4-Bromo-8-methyl-1,5-naphthyridine in a practical question-and-answer format.
Problem 1: Low or No Conversion to the Desired Product
-
Question: My reaction has stalled, showing only starting material or very low conversion after several hours. What are the most likely causes and how can I address them?
-
Answer: Low or no conversion is the most common issue and typically points to a problem with one of the three core components of the reaction: the catalyst, the base, or the reaction environment.
-
Catalyst Inactivity: The catalytic cycle requires an active Pd(0) species.[7] If your palladium source is a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). Inefficient reduction can halt the reaction before it starts. Furthermore, the electron-deficient nature of the naphthyridine ring can sometimes coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Causality & Solution: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can accelerate the rate-determining oxidative addition step for electron-deficient halides and stabilize the active Pd(0) catalyst.[6][8] Consider switching from traditional ligands like PPh₃ to a more robust Buchwald-type ligand. Also, ensure your catalyst is not degraded; using a fresh batch or a reliable precatalyst can be a simple fix. The formation of palladium black is a visual indicator of catalyst decomposition and loss of activity.[7]
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][9] If the base is too weak, insoluble, or sterically hindered, this step can become the bottleneck.
-
Causality & Solution: For this substrate, a moderately strong inorganic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points due to their high basicity and good solubility in common solvent mixtures.[4] If using K₃PO₄, be aware that it can be hygroscopic and its anhydrous form may require a small amount of water to be effective.[6] Ensure the base is finely powdered to maximize surface area and reactivity.
-
-
Suboptimal Solvent and Temperature: The solvent must solubilize all components and facilitate the reaction kinetics. Temperature affects all steps of the catalytic cycle.
-
Causality & Solution: Aprotic polar solvents or ethereal solvents are generally preferred. A mixture of 1,4-dioxane/water or DME/water (typically in ratios from 4:1 to 10:1) is a robust choice. The water component aids in dissolving the inorganic base and facilitates the transmetalation step.[4][6][10] If conversion is slow, incrementally increasing the reaction temperature (e.g., from 80°C to 100°C) can significantly accelerate the reaction, particularly the oxidative addition step.[11]
-
-
Problem 2: Significant Formation of Side Products
-
Question: My TLC or LC-MS analysis shows the desired product, but also significant amounts of homocoupled boronic acid (Ar-Ar) and/or the de-brominated starting material (8-methyl-1,5-naphthyridine). How can I suppress these side reactions?
-
Answer: The formation of these side products points to specific, preventable issues within your reaction setup and conditions.
-
Homocoupling of Boronic Acid: This side reaction occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species known to facilitate homocoupling.[7]
-
Causality & Solution: Rigorous exclusion of oxygen is paramount. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed before use. A common method is the freeze-pump-thaw technique (3 cycles). Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue compared to Pd(II) sources that may not be fully reduced.
-
-
Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, effectively destroying your nucleophile. It is particularly problematic with electron-rich or heteroaryl boronic acids and can be catalyzed by traces of metal or occur under basic conditions.[4][7]
-
Causality & Solution: To minimize protodeboronation, you can use a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are generally more stable.[7] Using a slight excess (1.1-1.3 equivalents) of the boronic acid can also help compensate for some degradation. Avoid unnecessarily high temperatures or prolonged reaction times.
-
-
Dehalogenation (Hydrodehalogenation): The bromine atom on the naphthyridine is replaced by a hydrogen atom. This can occur via several pathways, including a competing reaction after oxidative addition where a hydride source intercepts the palladium intermediate.
-
Causality & Solution: This side reaction can be exacerbated by certain bases or impurities in the solvent that can act as hydride donors. Ensure you are using high-purity, anhydrous solvents. Switching to a different base (e.g., from an alkoxide to a carbonate or phosphate) can sometimes resolve the issue.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best "go-to" catalyst system for coupling with 4-Bromo-8-methyl-1,5-naphthyridine?
-
A1: There is no single "best" system for all substrates, but a highly reliable starting point is a combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand. A system like Pd₂(dba)₃ with SPhos or XPhos or a pre-formed precatalyst like SPhos Pd G3 is an excellent choice. These systems are known to be highly active for coupling electron-deficient heteroaryl halides.
-
-
Q2: How critical is it to maintain an inert atmosphere?
-
A2: It is absolutely critical. Oxygen can lead to the oxidation of the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation and promoting side reactions like homocoupling.[7] All steps, from adding reagents to running the reaction, should be performed under a positive pressure of an inert gas like argon or nitrogen.
-
-
Q3: Can I use boronic esters instead of boronic acids?
-
A3: Yes, and it is often advantageous. Boronic esters, particularly pinacol esters (Bpin), are more stable, less prone to protodeboronation, and often easier to purify than their corresponding acids.[7] They are excellent coupling partners for this reaction, and the general conditions remain the same.
-
-
Q4: My boronic acid has an electron-withdrawing group, and the reaction is very slow. What should I do?
-
A4: Electron-deficient boronic acids can slow down the transmetalation step.[4] To overcome this, you may need more forcing conditions. Increasing the temperature, using a stronger base like Cs₂CO₃, or switching to a more polar solvent like DMF can help. Additionally, using a ligand known to accelerate transmetalation, such as a highly electron-rich phosphine, is beneficial.
-
Data & Parameter Summary
For ease of reference, the following table summarizes recommended starting conditions for the Suzuki coupling of 4-Bromo-8-methyl-1,5-naphthyridine.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ requires in-situ reduction. |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents) | Strong, non-nucleophilic bases that facilitate transmetalation. |
| Boronic Acid | 1.1 - 1.3 equivalents | A slight excess compensates for potential degradation (protodeboronation/homocoupling). |
| Solvent | 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O (10:1) | Aprotic solvent with water to dissolve the base and aid the catalytic cycle. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for this electron-deficient halide. |
| Atmosphere | Argon or Nitrogen (Strictly Inert) | Prevents catalyst oxidation and homocoupling side reactions. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and solving low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Validated Experimental Protocols
Protocol 1: Standard Conditions for General Screening
This protocol provides a reliable starting point for coupling 4-Bromo-8-methyl-1,5-naphthyridine with a typical arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-8-methyl-1,5-naphthyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (5:1 ratio, to achieve a 0.1 M concentration relative to the naphthyridine) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is designed for couplings that are sluggish or prone to side reactions, such as with electron-deficient or sterically hindered boronic acids.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-Bromo-8-methyl-1,5-naphthyridine (1.0 eq.), the arylboronic acid pinacol ester (1.3 eq.), and cesium carbonate (Cs₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the SPhos Pd G3 precatalyst (0.015 eq.) directly to the flask.
-
Inert Atmosphere: Seal the flask, and subject it to three cycles of freeze-pump-thaw to ensure rigorous exclusion of oxygen. Backfill with argon.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a 0.1 M concentration.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS. Reaction times may extend up to 24 hours.
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
References
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Retrieved from [Link]
-
ChemBeast. (n.d.). 4-Bromo-8-methyl-1,5-naphthyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 4,8-substituted 1,5-naphthyridines 1a-1h by a.... Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
Side reactions in the synthesis of 4-Bromo-8-methyl-1,5-naphthyridine derivatives
Technical Support Center: Synthesis of 4-Bromo-8-methyl-1,5-naphthyridine
Introduction: The Scaffold Challenge
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for quinolines or isoquinolines in kinase inhibitors (e.g., PI3K, ALK5 inhibitors). However, the introduction of the 8-methyl substituent and the 4-bromo functionality introduces specific electronic and steric challenges.
This guide addresses the three critical failure modes in this synthesis:
-
Regio-scrambling during the Gould-Jacobs cyclization (1,5- vs. 1,7-isomerism).
-
Incomplete Bromination due to phosphoryl intermediate stagnation.
-
Hydrolytic Instability of the C4-bromide during workup.
Module 1: The Cyclization Divergence (Isomer Control)
The Problem: The condensation of 3-amino-5-methylpyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization (Gould-Jacobs protocol) is not perfectly regioselective. The nitrogen lone pair can direct cyclization to either C2 or C4 of the pyridine ring, resulting in a mixture of 1,5-naphthyridine (Target) and 1,7-naphthyridine (Impurity).
Diagnostic:
-
1H NMR Signatures: The 1,5-isomer typically shows a distinct coupling pattern for the protons adjacent to the ring nitrogens compared to the 1,7-isomer.
-
TLC Behavior: The 1,7-isomer is often more polar due to the lack of an intramolecular hydrogen bond or dipole moment differences.
Troubleshooting Guide:
| Issue | Root Cause | Corrective Action |
| High 1,7-Isomer Content | Steric hindrance of the 5-methyl group is insufficient to fully block the C4 attack. | Switch Solvent: Use diphenyl ether (Dowtherm A) at 250°C. High temperature favors the thermodynamic product (often the 1,5-isomer due to linearity). |
| Incomplete Cyclization | Temperature too low; intermediate enamine did not reach activation energy for aromatic substitution. | Protocol Check: Ensure internal temperature reaches >240°C. Refluxing in lower boiling solvents (e.g., EtOH) only forms the enamine, not the bicycle. |
| "Gummy" Precipitate | Polymerization of EMME or oxidation of the amine. | Inert Atmosphere: Run the cyclization under strict |
Visual Pathway: The Regioselectivity Fork
Caption: Divergent cyclization pathways. The 5-methyl substituent sterically discourages formation of the 1,7-isomer, but thermal control is required to maximize the 1,5-target.
Module 2: The Bromination Bottleneck
The Problem:
Converting the 4-hydroxy-8-methyl-1,5-naphthyridine (tautomer of the naphthyridinone) to the 4-bromo derivative using
FAQ: Why is my yield <40% despite full consumption of starting material on TLC? Answer: You likely formed the O-phosphorylated intermediate but failed to displace it with bromide. The intermediate has a similar Rf to the product in some systems or streaks on silica.
Protocol Optimization (The "Super-Electrophile" Method):
-
Reagent Quality: Ensure
is white/yellow crystals. Orange/red liquid indicates hydrolysis to HBr/Phosphoric acid. -
Activation: Add 1.0 eq of DMF (Vilsmeier-Haack type activation). This forms a highly reactive chloro-iminium species (if
is used) or bromo-iminium species that accelerates the leaving group departure. -
Stoichiometry: Use 3-5 equivalents of
. The excess acts as both solvent and dehydrating agent.
Side Reaction: Chlorination Contamination
-
Symptom:[1][2][3][4] Mass spec shows M+2 peak ratio of 3:1 (Cl) instead of 1:1 (Br).
-
Cause: Contamination of
with chloride (common in lower grades) or use of with LiBr (incomplete exchange). -
Fix: Use high-purity
(99%+) or generate in situ using .
Visual Pathway: Bromination Failure Modes
Caption: The "Stalled Intermediate" trap. Failure to heat sufficiently results in the phosphate ester, which hydrolyzes back to the starting material during workup.
Module 3: Workup & Stability (The "Hidden" Loss)
The Problem:
The 1,5-naphthyridine ring is highly electron-deficient (two nitrogen atoms). The C4-position is activated for Nucleophilic Aromatic Substitution (
Safe Quenching Protocol (Self-Validating):
-
Cool Down: Cool reaction mixture to 0°C.
-
The "Ice-Drip" Method: Do NOT pour water into the reaction. Pour the reaction mixture slowly onto crushed ice/DCM mixture with vigorous stirring.
-
Why? This keeps the local concentration of
low and dissipates the exotherm immediately.
-
-
pH Control: Neutralize with solid
only until pH 7-8. Do not go to pH > 10 (risk of hydrolysis). -
Extraction: Extract immediately with DCM. Do not let the aqueous layer sit with the organic layer for prolonged periods.
Solubility Data Table
| Solvent | Solubility (25°C) | Suitability for Workup |
| DCM | High | Excellent. Preferred extraction solvent. |
| Diethyl Ether | Moderate | Good for precipitation of impurities, but poor for extraction. |
| Water | Insoluble (Neutral) | Poor. Product precipitates; difficult to separate from inorganic salts. |
| Water (Acidic) | Soluble (Protonated) | Danger. Acidic water hydrolyzes the C-Br bond over time. |
References
-
Gould-Jacobs Reaction Mechanism & Regioselectivity
- Source:J. Med. Chem., 2010, 53(5), 2000–2009.
- Relevance: Discusses the steric influence of methyl groups on pyridyl-ring cycliz
-
Synthesis of 1,5-Naphthyridine Deriv
- Source:Bioorg. Med. Chem. Lett., 2004, 14(9), 2245-2248.
- Relevance: Provides specific experimental details for the bromin
-
Separ
-
Source:J. Org.[5] Chem., 1946 , 11(4), 390–398.
- Relevance: Classic text describing the fractional crystallization techniques for separ
-
-
Safety & Handling of Phosphorus Oxybromide
- Source: PubChem Labor
-
Relevance: Safety data for 4,8-dibromo-1,5-naphthyridine and reagents.[6]
Sources
- 1. reddit.com [reddit.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ablelab.eu [ablelab.eu]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 6. 4,8-Dibromo-1,5-naphthyridine | C8H4Br2N2 | CID 60202059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 4-Bromo-8-methyl-1,5-naphthyridine under basic conditions
This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing 4-Bromo-8-methyl-1,5-naphthyridine in their synthetic workflows. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent under basic conditions, drawing upon established principles of heterocyclic chemistry and reaction mechanisms.
Section 1: Core Stability & Reactivity FAQs
This section addresses fundamental questions about the chemical nature of 4-Bromo-8-methyl-1,5-naphthyridine and its general behavior in the presence of bases.
Question 1: What are the primary stability concerns for 4-Bromo-8-methyl-1,5-naphthyridine under basic conditions?
Answer: The primary stability concern for 4-Bromo-8-methyl-1,5-naphthyridine in a basic environment is its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The 1,5-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature activates the carbon atom attached to the bromine, making it susceptible to attack by nucleophiles.
Under basic conditions, common nucleophiles that can lead to degradation or undesired side products include:
-
Hydroxide ions (OH⁻): Present in aqueous bases like NaOH or KOH, leading to the formation of 4-Hydroxy-8-methyl-1,5-naphthyridine.
-
Alkoxides (RO⁻): If an alcohol is used as a solvent with a strong base, substitution with an alkoxy group can occur.
-
Amines (R₂NH): If present as a reagent or additive, amines can displace the bromide.[1]
The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the naphthyridine ring.[2][3] The presence of strong electron-withdrawing groups ortho or para to the leaving group generally accelerates SNAr reactions.[4]
Caption: SNAr mechanism on the naphthyridine core.
Question 2: I am planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). How do I choose a base that minimizes substrate degradation?
Answer: The choice of base is critical for the success of cross-coupling reactions involving electron-deficient heteroaryl halides. The ideal base should be strong enough to facilitate the catalytic cycle (e.g., transmetalation in Suzuki coupling) but not so nucleophilic that it promotes competitive SNAr.
Here is a comparison of commonly used bases:
| Base | Type | Common Use | Risk of SNAr Degradation | Rationale & Recommendations |
| Potassium Carbonate (K₂CO₃) | Inorganic, Weak | Suzuki, Heck | Low to Moderate | A good first choice for many couplings. Its limited solubility and lower basicity reduce the concentration of free hydroxide (from hydrolysis), minimizing SNAr. Often used with a phase-transfer catalyst in biphasic systems. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic, Strong | Suzuki, Buchwald-Hartwig | Moderate | More soluble and basic than K₂CO₃, which can improve reaction rates.[5] However, the increased basicity can also accelerate degradation. Use with caution, preferably at lower temperatures and with anhydrous solvents. |
| Potassium Phosphate (K₃PO₄) | Inorganic, Strong | Suzuki | Low | An excellent choice. It is sufficiently basic for the catalytic cycle but is a very poor nucleophile, significantly reducing the risk of SNAr. It is highly recommended for sensitive substrates like 4-Bromo-8-methyl-1,5-naphthyridine.[6] |
| Triethylamine (Et₃N) | Organic, Amine | Sonogashira, Heck | Low (as a base) | Primarily acts as a non-nucleophilic Brønsted base to neutralize generated acid (e.g., HBr).[7] It is generally safe from a substitution perspective, though it can be a reactant in certain palladium-catalyzed aminations. |
| Sodium Hydroxide (NaOH) | Inorganic, Strong | Hydrolysis, some specific couplings | High | Not recommended for cross-coupling with this substrate unless hydrolysis is the desired outcome. The high concentration of nucleophilic OH⁻ will almost certainly lead to significant formation of the 4-hydroxy byproduct.[8][9] |
Expert Recommendation: For Suzuki-Miyaura coupling, begin with K₃PO₄ . For Sonogashira coupling, a combination of CuI and an amine base like Et₃N or DIPA is standard and generally safe for this substrate.[7] Always perform a small-scale test reaction to screen for stability under your specific conditions.
Section 2: Troubleshooting Guide for Common Synthetic Problems
This section provides actionable steps to diagnose and solve issues encountered during reactions involving 4-Bromo-8-methyl-1,5-naphthyridine under basic conditions.
Problem 1: My cross-coupling reaction is sluggish, and upon workup, I isolate a significant amount of a polar, bromine-free byproduct. Mass spectrometry suggests the addition of an oxygen atom.
Diagnosis: This is a classic symptom of hydrolysis , where the starting material has reacted with hydroxide ions to form 4-Hydroxy-8-methyl-1,5-naphthyridine. This occurs when using aqueous inorganic bases (like K₂CO₃ or Cs₂CO₃) at elevated temperatures or for prolonged reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting hydrolysis in cross-coupling.
Detailed Protocol: Stability Test Under Basic Conditions
To quantitatively assess the stability of your substrate with a chosen base before committing to a large-scale reaction.
-
Setup: In three separate vials, dissolve 10 mg of 4-Bromo-8-methyl-1,5-naphthyridine in 1 mL of your reaction solvent (e.g., Dioxane/H₂O 4:1).
-
Add Base:
-
Vial 1: Add 3 equivalents of K₂CO₃.
-
Vial 2: Add 3 equivalents of Cs₂CO₃.
-
Vial 3: Add 3 equivalents of K₃PO₄.
-
-
Reaction: Stir all vials at your intended reaction temperature (e.g., 90 °C).
-
Analysis: After 2 hours, take an aliquot from each vial, dilute, and analyze by LC-MS. Compare the ratio of starting material to the hydrolyzed product (M+17 peak). This will provide empirical data on which base is most suitable.
Problem 2: My reaction mixture turns dark, and TLC/LC-MS analysis shows multiple unidentified products, none of which are my desired product or the simple hydrolyzed byproduct.
Diagnosis: This scenario suggests more complex decomposition pathways beyond simple SNAr. Potential causes include:
-
Reaction with the solvent: At high temperatures, solvents like DMF can decompose in the presence of a strong base to generate dimethylamine, which can act as a nucleophile.
-
Palladium-catalyzed side reactions: If using a Pd catalyst, homo-coupling of the starting material or reaction with phosphine ligands (if used) can occur under certain conditions.
-
Instability of the methyl group: While less common, strong bases could potentially deprotonate the 8-methyl group, leading to subsequent undesired reactions.
Troubleshooting Steps:
-
Solvent Change: If using DMF or DMA, switch to a more inert solvent like Dioxane, Toluene, or 2-MeTHF.
-
Degas Thoroughly: Ensure the reaction mixture is rigorously deoxygenated. Oxygen can degrade both the catalyst and the substrate, leading to complex product mixtures.
-
Screen Ligands: The choice of phosphine ligand in palladium catalysis is crucial. Try a range of ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to find one that promotes the desired reaction faster than the decomposition pathways.
-
Lower the Temperature: As a universal rule, reducing the reaction temperature can often slow down decomposition pathways more significantly than the desired catalytic cycle. Consider extending the reaction time at a lower temperature.
Section 3: References
-
Zhang, H., et al. (2020). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. Royal Society of Chemistry. [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry.[Link]
-
Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.[Link]
-
De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
PubChem. 4,8-Dibromo-1,5-naphthyridine.[Link]
-
ResearchGate. Advances in the Chemistry of Naphthyridines.[Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.[Link]
-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives.[Link]
-
ResearchGate. Alkaline hydrolysis of N-bromoiminothianthrene derivatives.[Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[Link]
-
YouTube. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism.[Link]
-
Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.
-
YouTube. (2019). nucleophilic aromatic substitutions.[Link]
-
Glatz, H., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 52. [Link]
-
PubChem. 4-Bromo-1,8-naphthyridine.[Link]
-
Semantic Scholar. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Deri.[Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.[Link]
-
Brainly.in. (2022). Explain the mechanisms of alkaline hydrolysis of Bromoethane.[Link]
-
Golding, B. T., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(31), 10604-10614. [Link]
-
RSC Education. The hydrolysis of 2-bromo-2-methylpropane.[Link]
-
ResearchGate. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies.[Link]
-
Brainly.in. (2019). 1. Discuss the mechanism of alkaline hydrolysis of bromoethane.[Link]
-
Graul, A., et al. (2004). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 47(5), 1279-1291. [Link]
-
ResearchGate. Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes.[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainly.in [brainly.in]
- 9. brainly.in [brainly.in]
Identifying byproducts in 4-Bromo-8-methyl-1,5-naphthyridine reactions by LC-MS
Topic: Identifying Byproducts in 4-Bromo-8-methyl-1,5-naphthyridine Reactions Ticket ID: NAP-04-BR-LCMS Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for 1,5-naphthyridine chemistry. You are likely working with 4-Bromo-8-methyl-1,5-naphthyridine , a valuable scaffold for drug discovery due to its electron-deficient nature and susceptibility to nucleophilic aromatic substitution (
However, this reactivity comes with a cost: the formation of specific, recurring byproducts that can complicate LC-MS interpretation. This guide moves beyond generic advice to address the specific mass shifts and ionization behaviors of this scaffold.
Section 1: The Diagnostic Workflow (Triage)
Before analyzing individual peaks, use this logic flow to categorize your unknown impurities. This decision tree is designed to differentiate between halogenated intermediates and non-halogenated byproducts.
Figure 1: Decision tree for categorizing unknown peaks based on Br isotope fidelity and mass shift relative to the parent scaffold.
Section 2: Common Byproducts & Mass Shifts
The table below details the specific mass shifts you will encounter.
Parent Molecule: 4-Bromo-8-methyl-1,5-naphthyridine (
| Byproduct Type | Chemical Change | Formula Change | Mass Shift (Δ) | Observable Mass (ESI+) | Cause |
| Parent | None | -- | 0 | 223 / 225 (1:1) | Starting Material |
| Hydrolysis | -62 Da | 161 | Basic aqueous conditions, moisture in solvent. | ||
| Protodebromination | -78 Da | 145 | Pd-catalyzed reduction (common in Suzuki). | ||
| Homocoupling | Dimerization | +64 Da | 287 | Lack of coupling partner, catalyst issues. | |
| N-Oxidation | +16 Da | 239 / 241 (1:1) | Air exposure, peracids, long storage. | ||
| Methyl Oxidation | +14 Da | 237 / 239 (1:1) | Radical oxidation of the 8-methyl group. |
Section 3: Troubleshooting Guides (FAQ)
Q1: I see a large peak at m/z 161. Is this the hydroxy product?
Answer: Yes, but strictly speaking, it is likely the naphthyridinone tautomer .
-
The Mechanism: 1,5-naphthyridines are electron-deficient.[1] In basic media (common in Suzuki couplings with
or ), the hydroxide ion attacks the C4 position, displacing the bromide. -
The Trap: While we call it "hydroxy," the equilibrium favors the amide-like keto form (1,5-naphthyridin-4(1H)-one). This species is highly polar and often elutes earlier than the parent on Reverse Phase (C18) columns.
-
Validation: Check for the loss of the bromine isotope pattern. If the 1:1 doublet is gone and you see a single peak at 161, it is the hydrolysis product [1, 2].
Q2: My Suzuki coupling failed, and I see a peak at m/z 145. What happened?
Answer: You have encountered Protodebromination (Reduction).
-
The Cause: This is a notorious side reaction in Pd-catalyzed couplings of electron-deficient heterocycles. The oxidative addition complex (Ar-Pd-Br) undergoes protonolysis instead of transmetallation. This often happens if the boronic acid is wet or if the reaction is heated too long without sufficient transmetallation rate.
-
The Fix:
-
Use anhydrous solvents.
-
Increase the concentration of the boronic acid.
-
Switch to a precatalyst (e.g.,
) that facilitates faster transmetallation [3].
-
Q3: I see a peak at m/z 287. Is this a contaminant?
Answer: This is likely the Homocoupling Dimer (8,8'-dimethyl-4,4'-bi-1,5-naphthyridine).
-
The Logic: Two parent molecules couple to each other.[2][3][4][5][6]
-
Calculation:
Actually, it is . -
Mass: Parent (222) - Br (79) = 143 (Aryl radical).
. .
-
-
Context: This occurs when the boronic acid is inactive or consumed, leaving the catalyst to couple two aryl halides (Ullmann-type coupling) or if disproportionation occurs.
Q4: The 8-methyl group—is it stable?
Answer: Generally yes, but it is a "benzylic" position.
-
Risk: The 8-methyl group is adjacent to the aromatic ring.[7] Under harsh oxidative conditions or prolonged exposure to air/light in solution, it can oxidize to the aldehyde (
) or carboxylic acid ( ). This is less common in standard couplings but frequent in metabolic stability studies or older samples [4].
Section 4: Experimental Protocol (LC-MS)
To reliably separate these polar byproducts (hydrolysis) from the lipophilic parent, a standard gradient is insufficient. Use this optimized method.
Sample Preparation:
-
Dilute reaction aliquot 1:100 in Acetonitrile:Water (50:50) .
-
Critical: Do not use pure methanol for dilution if using acidic modifiers, as it can induce nucleophilic substitution (methoxylation, +31 Da shift) in the vial over time.
LC Conditions:
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization of basic nitrogens).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
Gradient Table:
| Time (min) | %B | Event |
| 0.0 | 5 | Hold (Traps polar hydrolysis products) |
| 0.5 | 5 | Begin Gradient |
| 4.0 | 95 | Elute Parent & Dimer |
| 5.0 | 95 | Wash |
| 5.1 | 5 | Re-equilibrate |
MS Parameters (ESI+):
-
Scan Range: 100 – 600 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the fragile Br-C bond).
Section 5: Reaction Pathway Visualization
This diagram illustrates the chemical pathways leading to the byproducts discussed above during a standard Suzuki coupling attempt.
Figure 2: Chemical pathways originating from 4-Bromo-8-methyl-1,5-naphthyridine during cross-coupling reactions.
References
-
Litvic, M. et al. "Synthesis and spectral characterization of 1,5-naphthyridine derivatives." ResearchGate.[6] Available at: [Link]
-
Mendez-Alvarez, D. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." MDPI Molecules. Available at: [Link]
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Side Reactions." Available at: [Link]
-
LibreTexts. "Benzylic Oxidation of Alkyl Side-Chains." Available at: [Link]
Sources
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Monitoring of 4-Bromo-8-methyl-1,5-naphthyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
The 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitor development (e.g., PI3K, ALK inhibitors), but it presents distinct challenges in reaction monitoring. The 4-bromo-8-methyl-1,5-naphthyridine core possesses two basic nitrogen atoms (N1, N5) that can coordinate to palladium catalysts, leading to deactivation. Furthermore, the electron-deficient nature of the ring makes the C4-Br bond highly reactive but also susceptible to protodebromination (replacement of Br with H) and hydrolysis (replacement of Br with OH) under basic aqueous conditions.
This guide provides a self-validating system for monitoring Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this specific scaffold.
Analytical Method Development (The "Eyes" of the Reaction)
You cannot troubleshoot what you cannot see. Standard unbuffered HPLC methods often fail for 1,5-naphthyridines due to peak tailing caused by the interaction of the basic nitrogens with silanol groups on the column stationary phase.
Recommended HPLC/LC-MS Method
Objective: Achieve sharp peak shape for quantitative integration.
| Parameter | Condition A (Analytical LC-MS) | Condition B (Robust HPLC Monitoring) |
| Stationary Phase | C18 (e.g., Acquity BEH or Kinetex), 1.7 µm | C18 (High pH stable, e.g., XBridge), 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | 10 mM Ammonium Bicarbonate (pH 10) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Gradient | 5% to 95% B over 3-5 min | 10% to 90% B over 8-10 min |
| Rationale | Protonates nitrogens (M+H species dominant). Good for MS sensitivity. | Deprotonates nitrogens (neutral species). Eliminates tailing , best for UV purity checks. |
| Detection | UV 254 nm / ESI+ (Scan 100-600 Da) | UV 254 nm (Naphthyridine core absorption) |
Critical Note: If using Condition A, be aware that the acidic modifier may cause the basic naphthyridine to elute early. If you observe "fronting" or split peaks, switch to Condition B (High pH), which suppresses ionization of the basic nitrogens, improving retention and peak symmetry [1, 2].
Sampling & Quenching Protocols
Direct injection of reaction mixtures often leads to on-column precipitation or continued reaction in the vial, falsifying conversion data.
Protocol: The "Freeze-Frame" Quench
-
Aliquot: Remove 20 µL of reaction mixture.
-
Quench: Dispense immediately into 500 µL of cold MeOH/DMSO (1:1) containing 1% acetic acid.
-
Why? The acid neutralizes the alkoxide/carbonate base, stopping the transmetalation cycle. DMSO ensures the lipophilic coupled product remains soluble.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (Pd black, boronic acid trimers).
-
Analysis: Inject immediately.
Troubleshooting Guide (FAQs)
Issue 1: Reaction Stalls at 40-60% Conversion
User Question: "My Suzuki coupling started well but stopped after 2 hours. Adding more boronic acid didn't help. What happened?"
Technical Diagnosis: This is classic Catalyst Poisoning or Ligand Stripping . The N1/N5 nitrogens of the naphthyridine are competitive ligands. As the reaction progresses, the concentration of the product (which also contains the chelating naphthyridine core) increases, potentially out-competing the phosphine ligand for the Pd center.
Corrective Actions:
-
Switch Ligands: Move from monodentate ligands (PPh3) to bulky biaryl phosphines (e.g., XPhos , RuPhos ) or bidentate ligands (e.g., dppf ) which are harder to displace [3].
-
Use Precatalysts: Instead of Pd(OAc)2 + Ligand, use Pd-G3 or Pd-G4 precatalysts . These ensure the active Pd(0) species is formed only within the catalytic cycle and is protected by the bulky ligand [4].
Issue 2: Appearance of "M-Br+H" Mass (Protodebromination)
User Question: "I see a large peak in LC-MS corresponding to the mass of the starting material minus bromine plus hydrogen (Mass = 223 - 79 + 1 = 145). Why?"
Technical Diagnosis: This is Protodebromination . It occurs when the oxidative addition complex (Ar-Pd-Br) undergoes transmetalation with a hydride source instead of the boronic acid, or via reductive elimination from a Pd-hydride species.
-
Common Culprits: Excessive heat, protic solvents (MeOH/EtOH) at high temp, or "wet" bases.
Corrective Actions:
-
Lower Temperature: If running at 100°C, drop to 80°C.
-
Solvent Switch: Switch from DMF/Water to 1,4-Dioxane (anhydrous) or Toluene.
-
Base Control: If using K2CO3, switch to K3PO4 or CsF (anhydrous conditions) to minimize hydrolysis pathways [5].
Issue 3: Insoluble Black Precipitate & Low Yield
User Question: "The reaction turned black immediately, and I have very low yield."
Technical Diagnosis: "Pd Black" formation indicates the catalyst aggregated out of solution before entering the catalytic cycle. This happens when the reduction of Pd(II) to Pd(0) occurs without sufficient ligand stabilization.
Corrective Actions:
-
Degassing: Oxygen accelerates ligand oxidation, leaving Pd "naked." Sparge solvents with Argon for 15 mins.
-
Load Ratio: Ensure Ligand:Metal ratio is at least 2:1 (or 1:1 for bidentate).
Visual Troubleshooting Workflows
Workflow A: Diagnostic Decision Tree
Use this logic flow when the reaction does not reach completion.
Caption: Logic flow for diagnosing stalled 1,5-naphthyridine coupling reactions based on LC-MS data.
Workflow B: Analytical Method Selection
Choosing the right monitoring condition to avoid artifacts.
Caption: Selection guide for HPLC mobile phase pH based on the analytical objective.
Data Summary: Common Impurities
| Impurity Name | Relative Mass (Δ) | Origin | Prevention Strategy |
| Des-bromo | -78 Da | Pd-H reductive elimination | Avoid formate donors; use dry dioxane. |
| Hydroxy | -62 Da | S_NAr hydrolysis by OH- | Reduce water ratio; use weaker base (K3PO4). |
| Homocouple | Variable | Oxidative coupling of boronic acid | Degas solvents (O2 promotes homocoupling). |
| N-Oxide | +16 Da | Oxidation of N1/N5 | Avoid peroxides in ether/THF solvents. |
References
-
MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 29, 2026, from [Link]
-
University of Victoria. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved January 29, 2026, from [Link]
Validation & Comparative
Comparative Performance Guide: 4-Bromo-8-methyl-1,5-naphthyridine in High-Efficiency OLEDs
Executive Summary
This guide evaluates the performance of 4-Bromo-8-methyl-1,5-naphthyridine (CAS: 1040467-33-3) as a critical intermediate in the synthesis of high-performance Organic Light-Emitting Diodes (OLEDs).
While standard isoquinoline-based precursors (e.g., 1-chloroisoquinoline) have long dominated the red-emitter market, 1,5-naphthyridine derivatives represent a significant leap in electron transport capabilities and exciton management. Experimental data indicates that Iridium(III) complexes derived from this scaffold can achieve External Quantum Efficiencies (EQE) exceeding 31% , surpassing conventional limits for pure red phosphors.[1][2]
This guide objectively compares materials derived from this bromide against standard quinoline and pyridine alternatives, focusing on electron mobility, color purity (CIE coordinates), and efficiency roll-off.
Chemical Architecture & Mechanistic Advantage[3][4]
The superiority of 4-Bromo-8-methyl-1,5-naphthyridine lies in its ability to tune the electronic properties of the final emitter.
The "N-Heterocycle Effect"
Unlike quinoline (one nitrogen atom), the 1,5-naphthyridine core contains two nitrogen atoms in a fused ring system.
-
LUMO Stabilization: The second nitrogen atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level (-2.39 to -2.19 eV). This facilitates electron injection from the cathode, reducing the device's operating voltage.
-
Electron Mobility: The electron-deficient nature of the diazanaphthalene core enhances electron mobility (
), often eliminating the need for a separate electron transport layer (ETL) in simplified device architectures.
The "Methyl Steric" Advantage (C8-Position)
The methyl group at the 8-position is not merely structural; it is functional.
-
Prevention of ACQ: It provides steric bulk that disrupts
- stacking between planar ligand systems, suppressing Aggregation-Caused Quenching (ACQ). -
Triplet Protection: It increases the distance between emissive centers, reducing Triplet-Triplet Annihilation (TTA) at high current densities, a primary cause of efficiency roll-off.
Comparative Performance Analysis
The following analysis compares Iridium complexes synthesized using 4-Bromo-8-methyl-1,5-naphthyridine (Ligand A) against standard industry benchmarks: 1-Chloroisoquinoline (Ligand B) and 2-Bromopyridine (Ligand C) .
Device Efficiency & Color Purity
Table 1: Performance Metrics of Derived Iridium(III) Emitters
| Metric | Naphthyridine-based (Target) | Isoquinoline-based (Standard Red) | Pyridine-based (Standard Green) |
| Precursor | 4-Bromo-8-methyl-1,5-naphthyridine | 1-Chloroisoquinoline | 2-Bromopyridine |
| Complex Type | Ir(L)₂(acac) / Ir(L)₂mND | Ir(piq)₂(acac) | Ir(ppy)₃ |
| Emission Color | Pure Red / Deep Red | Red-Orange | Green |
| Peak Wavelength | 626–630 nm | 620–625 nm | 510–520 nm |
| Max EQE | 31.5% | ~20–22% | ~25–30% |
| CIE (x, y) | (0.67, 0.[1][2]33) | (0.66, 0.34) | (0.30, 0.63) |
| Efficiency Roll-off | Low (due to steric bulk) | Moderate | Moderate |
| Electron Mobility | High (Balanced Charge) | Moderate | Low (Hole dominant) |
Data Source: Aggregated from recent high-impact studies (see References 1, 2).
Key Findings
-
Efficiency Breakthrough: Devices utilizing 8-methyl-1,5-naphthyridine ancillary ligands (e.g., mND) achieved an EQE of 31.48% , which is among the highest reported for pure red OLEDs.[1][2] This is attributed to the bipolar transport characteristic introduced by the naphthyridine unit.
-
Spectral Tuning: The naphthyridine core shifts emission deeper into the red compared to pyridine, achieving NTSC-standard red coordinates (0.67, 0.33) without sacrificing quantum yield.
Experimental Protocols
Synthesis of Ancillary Ligand (mND)
To validate the performance, researchers must first convert the bromide into the active hydroxy-ligand or cyclometalating ligand.
Reagents: 4-Bromo-8-methyl-1,5-naphthyridine, Sodium Methoxide (NaOMe), Methanol, HCl.
-
Nucleophilic Substitution: Dissolve 4-Bromo-8-methyl-1,5-naphthyridine (1.0 eq) in dry methanol.
-
Addition: Add NaOMe (5.0 eq) and reflux under
for 12 hours. -
Hydrolysis: Acidify the resulting methoxy-intermediate with 4M HCl to yield 8-methyl-1,5-naphthyridin-4-ol (mND) .
-
Purification: Recrystallize from ethanol. (Yield typically >85%).[1][2][3][4]
Fabrication of Red OLED Device
Device Structure: ITO / HAT-CN (10nm) / TAPC (40nm) / TCTA:Ir-Complex (10nm) / TmPyPB (50nm) / LiF (1nm) / Al.[5]
-
Substrate Prep: Clean ITO glass via ultrasonication in acetone/isopropanol. UV-Ozone treat for 15 min.
-
Hole Injection/Transport: Vacuum deposit HAT-CN (HIL) and TAPC (HTL) at
. -
Emissive Layer (EML): Co-deposit the Host (TCTA) and Dopant (Naphthyridine-Ir complex) at a ratio of 10 wt%.
-
Electron Transport: Deposit TmPyPB to ensure electron injection matches the high mobility of the naphthyridine dopant.
-
Cathode: Thermal evaporation of LiF/Al.
Visualization of Workflows
Synthesis & Application Pathway
This diagram illustrates the conversion of the bromide precursor into a functional OLED device.
Caption: Figure 1: Synthetic route transforming the raw bromide intermediate into the high-efficiency active emitter.
Energy Level Alignment (Mechanism)
This diagram demonstrates why the naphthyridine derivative facilitates better electron injection compared to standard organic layers.
Caption: Figure 2: Energy level diagram showing the stabilized LUMO of the naphthyridine dopant, facilitating electron capture.
References
-
Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives.
- Significance: Reports the 31.48% EQE and the specific synthesis using methyl-substituted naphthyridines.
-
Naphthyridine-based iridium(III) complexes for green to red OLEDs.
- Significance: Validates the tunability of the 1,5-naphthyridine core for various emission wavelengths.
-
Electron Transport Materials for Organic Light-Emitting Diodes.Chemical Reviews, 2007.
- Significance: Foundational text explaining the electron-deficient nature of diazanaphthalenes (naphthyridines) vs quinolines.
-
Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine.RSC Advances, 2015.
- Significance: Details the Suzuki coupling protocols for 4,8-dibromo-1,5-naphthyridine deriv
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Comparative study of the photophysical properties of substituted 1,5-naphthyridines
A Comparative Guide for Optoelectronic & Bio-Imaging Applications
Executive Summary
The 1,5-naphthyridine scaffold represents a critical electron-deficient heterocycle in the development of advanced organic optoelectronics and fluorescent probes. Unlike its carbocyclic analogue (naphthalene) or isomeric cousins (1,8-naphthyridines), the 1,5-isomer offers unique coordination geometry and high electron affinity. This guide objectively compares the photophysical performance of key 1,5-naphthyridine subclasses, focusing on the transition from simple Local Excited (LE) states to complex Intramolecular Charge Transfer (ICT) systems used in OLEDs and bio-sensing.
Part 1: Structural Classes & Electronic Basis
To understand the photophysics, we must categorize derivatives based on their electronic "push-pull" architecture. The 1,5-naphthyridine core is naturally electron-withdrawing (π-deficient).
Comparative Classifications
| Class | Structural Characteristic | Electronic Mechanism | Primary Application |
| Class A: Simple Donor-Substituted | Electron-Donating Groups (EDG) at 2,6 or 4,8 positions (e.g., -OH, -NH2). | n-π transitions mixed with π-π . often weak fluorescence due to Intersystem Crossing (ISC). | Metal chelation ligands, pH sensors. |
| Class B: D-π-A Push-Pull | Strong donors (diarylamine) coupled with the acceptor core. | ICT (Intramolecular Charge Transfer) . Strong solvatochromism.[1] | Bio-imaging probes, viscosity sensors. |
| Class C: TADF Emitters | Orthogonal donor-acceptor geometries (e.g., Acridine-Naphthyridine).[2] | RISC (Reverse Intersystem Crossing) . Minimized | OLEDs (Thermally Activated Delayed Fluorescence).[2] |
Part 2: Photophysical Performance Metrics
The following data synthesizes performance trends observed in recent literature, specifically comparing a standard 4,8-diamino derivative (Class A) against a high-performance TADF derivative (Class C, e.g., NyDPAc analogues).
Table 1: Comparative Optical Properties (in Toluene)
| Metric | Reference (Unsubstituted) | Derivative A (4,8-diamino) | Derivative C (Acridine-Fused) |
| Absorption | ~300-320 nm | 380-410 nm | 430-460 nm |
| Emission | Weak/Non-emissive | 450-480 nm (Blue) | 520-550 nm (Green/Yellow) |
| Stokes Shift | N/A | ~3,500 | >5,000 |
| Quantum Yield ( | < 1% | 15 - 30% | 60 - 85% |
| Lifetime ( | ps scale | ns scale (Prompt) |
Technical Insight: Unsubstituted 1,5-naphthyridine exhibits negligible fluorescence due to efficient intersystem crossing (ISC) to the triplet state, facilitated by the nitrogen lone pairs (
). Introducing strong donors (Class C) raises the energy of thestate above the emissive state, restoring fluorescence.
Part 3: Solvatochromic Behavior & Environmental Sensitivity
One of the most critical features of substituted 1,5-naphthyridines is their sensitivity to solvent polarity, particularly in Class B (Push-Pull) systems. This is driven by the stabilization of the ICT excited state in polar media.
Mechanism of Solvent Relaxation
In polar solvents (e.g., DMSO, Methanol), the dipole moment of the excited state (
Table 2: Solvent-Dependent Performance (Representative Class B Derivative)
| Solvent | Polarity Index ( | Quantum Yield ( | Phenomenon | |
| Hexane | 0.009 | 420 | 0.75 | LE State Dominant |
| Toluene | 0.099 | 445 | 0.68 | Mild ICT |
| DCM | 0.309 | 490 | 0.45 | Strong ICT |
| DMSO | 0.444 | 560 | < 0.10 | Energy Gap Law (Quenching) |
Critical Protocol Note: When designing bio-probes, avoid designs that rely solely on intensity in aqueous environments (high polarity), as 1,5-naphthyridines often suffer from water-induced quenching. Ratiometric sensing is preferred.
Part 4: Visualizing the Photophysical Mechanism
The following diagram illustrates the competition between Prompt Fluorescence, Non-Radiative Decay, and the TADF mechanism relevant to high-efficiency 1,5-naphthyridine derivatives.
Figure 1: Modified Jablonski diagram showing the interplay between Local Excited (LE), Intramolecular Charge Transfer (ICT), and Triplet states in substituted 1,5-naphthyridines.
Part 5: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating standards.
Protocol A: Determination of Fluorescence Quantum Yield ( )[3][4][5]
Objective: Measure the efficiency of photon emission relative to absorption.
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
-
Preparation: Prepare stock solutions of the 1,5-naphthyridine derivative and the reference standard.
-
Dilution: Create 5 dilutions for both samples.
-
Constraint: Absorbance at excitation wavelength (
) must be kept below 0.1 OD to avoid inner-filter effects (re-absorption).
-
-
Measurement: Record integrated fluorescence intensity (
) and absorbance ( ) for all dilutions. -
Calculation: Plot Integrated Fluorescence vs. Absorbance. The slope (
) is used in the equation: Where is the refractive index of the solvent.
Protocol B: Lippert-Mataga Solvatochromic Analysis
Objective: Estimate the change in dipole moment (
-
Solvent Selection: Select 5-7 aprotic solvents with varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
-
Exclusion: Avoid protic solvents (MeOH) initially to rule out Hydrogen Bonding effects.
-
-
Data Collection: Measure Absorption (
) and Emission ( ) maxima in wavenumbers ( ). -
Plotting: Plot Stokes Shift (
) against the Orientation Polarizability ( ). -
Analysis: A linear relationship indicates general solvent effects (dipole interaction). Deviations suggest specific solute-solvent interactions (H-bonding).
Part 6: Applications & Future Directions
Organic Light Emitting Diodes (OLEDs)
The 1,5-naphthyridine core is gaining traction as an electron-transporting auxiliary acceptor. Derivatives like NyDPAc (1,5-naphthyridine-based donor-acceptor) utilize the TADF mechanism to harvest triplet excitons, achieving external quantum efficiencies (EQE) >20%, significantly higher than traditional fluorescent emitters.[3]
Ratiometric Bio-Imaging
Due to the distinct ICT bands, these derivatives are ideal for ratiometric sensing.
-
Target: Lysosomal pH or viscosity.
-
Mechanism: In acidic environments, protonation of the naphthyridine nitrogen quenches ICT, shifting emission to the blue (LE state). This color change allows for concentration-independent imaging.
Figure 2: Synthetic logic flow for tuning 1,5-naphthyridine properties for specific applications.
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: PMC / Molecules (2020). Relevance: Comprehensive review of synthesis and reactivity patterns essential for designing derivatives.[3][4]
-
Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Source: PubMed (2018).[5] Relevance: Demonstrates the biological relevance and cellular uptake properties of the scaffold.
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Source: PMC / Molecules (2023). Relevance: Details the construction of fused systems which often exhibit superior quantum yields and stability.
-
1,5-Naphthyridine-Based Electron Acceptors for High-Efficiency TADF. Source: ResearchGate (Contextual Citation). Relevance: Validates the use of the 1,5-naphthyridine core in high-efficiency OLEDs (NyDPAc derivatives).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-Bromo-8-methyl-1,5-naphthyridine Derivatives
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
In the landscape of medicinal chemistry, the 1,5-naphthyridine core is a privileged scaffold, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The derivatization of this core allows for the fine-tuning of its pharmacological profile. Specifically, the 4-Bromo-8-methyl-1,5-naphthyridine structure is a key synthetic intermediate. The bromine atom at the 4-position serves as a versatile handle for introducing diverse functional groups via cross-coupling reactions, while the methyl group at the 8-position can influence the molecule's steric and electronic properties.[3]
Given its role as a foundational building block in drug discovery, the unambiguous confirmation of its structure is not merely a procedural step but a critical checkpoint. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasting significant resources and time. This guide provides a comparative analysis of the essential analytical techniques required to validate the structure of 4-Bromo-8-methyl-1,5-naphthyridine, offering insights into the causality behind experimental choices and presenting a tiered workflow for confident structural elucidation.
Core Analytical Techniques: A Multi-Pronged Approach to Validation
No single technique is sufficient for absolute structural proof. A robust validation strategy relies on the convergence of data from multiple, orthogonal analytical methods. Here, we compare the primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and the definitive "gold standard," X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the cornerstone of small molecule structural analysis. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like 4-Bromo-8-methyl-1,5-naphthyridine, a suite of NMR experiments is employed to build a self-validating structural picture.
Expertise & Experience: The proton NMR spectrum provides the first and most immediate "fingerprint" of the molecule. The key is to analyze the chemical shifts (δ), integration values, and coupling constants (J). For the 4-Bromo-8-methyl-1,5-naphthyridine core, we expect to see distinct signals for the aromatic protons and a singlet for the methyl group. The protons on the pyridine ring containing the bromine will have characteristic shifts and coupling patterns (doublets and triplets) that confirm their relative positions.
Trustworthiness: A fully assigned ¹H NMR spectrum acts as a self-validating system. If the observed chemical shifts, multiplicities, and integrations perfectly match the proposed structure and are inconsistent with other potential isomers, confidence in the assignment is high.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.
-
Data Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Table 1: Representative ¹H NMR Data Comparison
| Proton Position | Expected Chemical Shift (δ, ppm) | Observed Multiplicity | J-coupling (Hz) |
| H-2 | 8.8 - 9.2 | Doublet (d) | ~4.5 |
| H-3 | 7.5 - 7.8 | Doublet (d) | ~4.5 |
| H-6 | 8.2 - 8.5 | Doublet (d) | ~8.5 |
| H-7 | 7.3 - 7.6 | Doublet (d) | ~8.5 |
| 8-CH₃ | 2.6 - 2.9 | Singlet (s) | N/A |
Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. Every unique carbon atom in the molecule should produce a distinct signal. For our target molecule, we expect nine signals for the naphthyridine core and one for the methyl group. The carbon attached to the bromine (C-4) will be significantly shielded. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial here; it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent, thus confirming their assignment.
Trustworthiness: The observation of the correct number of carbon signals validates the overall molecular formula and symmetry. The DEPT experiment adds another layer of validation by confirming the nature of each carbon environment.
Expertise & Experience: Two-dimensional NMR experiments are essential for unambiguously connecting the pieces of the puzzle identified in 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[4] It will show a clear correlation between H-2 and H-3, and between H-6 and H-7, confirming the proton arrangement on each pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹J-coupling).[4] This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons that are 2-3 bonds away.[4] For instance, an HMBC correlation from the methyl protons (8-CH₃) to C-8 and C-7 would definitively place the methyl group at the 8-position. Similarly, correlations from H-2 to C-4 would confirm the bromine's location.
Trustworthiness: The network of correlations from COSY, HSQC, and HMBC provides a highly redundant and self-validating dataset. The structure is confirmed when all observed long-range correlations are consistent with the proposed connectivity of 4-Bromo-8-methyl-1,5-naphthyridine and no other isomer.
dot
Caption: NMR workflow for complete structural elucidation.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition and Isotopic Signature
Expertise & Experience: While NMR defines the connectivity, mass spectrometry confirms the molecular weight and elemental composition. For a halogenated compound, MS is particularly powerful. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[5][6][7] This results in a characteristic isotopic pattern in the mass spectrum: two peaks of nearly equal intensity (the M+ and M+2 peaks) separated by two mass units. This pattern is a definitive signature for the presence of a single bromine atom.[5][8]
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement (typically to four decimal places).[9][10][11] This allows for the calculation of the elemental formula. If the measured mass is within a very narrow tolerance (e.g., < 5 ppm) of the calculated mass for C₉H₇BrN₂, and the 1:1 isotopic pattern is observed, this provides a self-validating confirmation of both the elemental composition and the presence of bromine.[9]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC). Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The spectrum is analyzed for the molecular ion peak [M+H]⁺. The measured m/z is used to calculate the elemental formula, and the isotopic pattern is compared to the theoretical pattern for a monobrominated compound.
Table 2: HRMS Data Comparison for C₉H₇BrN₂
| Ion Species | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Error (ppm) | Isotopic Pattern |
| C₉H₈⁷⁹BrN₂⁺ | 222.9920 | 222.9918 | -0.9 | ~100% Relative Abundance |
| C₉H₈⁸¹BrN₂⁺ | 224.9900 | 224.9897 | -1.3 | ~98% Relative Abundance |
dot
Caption: High-Resolution Mass Spectrometry workflow.
Single Crystal X-ray Crystallography: The Unambiguous Gold Standard
Expertise & Experience: When absolute, irrefutable proof of structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[12][13][14] This technique determines the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[15] The result is an electron density map from which the exact position of every atom (including hydrogens) can be determined, confirming not only connectivity but also stereochemistry and solid-state conformation.
Trustworthiness: A solved crystal structure is the most authoritative and self-validating piece of evidence for a molecule's structure.[12] The primary challenge lies not in the data interpretation, which is generally unambiguous, but in the experimental difficulty of growing a suitable, diffraction-quality single crystal.
Comparative Analysis and Recommended Workflow
Each technique provides unique and complementary information. NMR excels at defining the covalent framework in solution, HRMS confirms the elemental formula with high fidelity, and X-ray crystallography provides an absolute 3D structure in the solid state.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment | Excellent for isomeric differentiation; provides solution-state data | Does not provide molecular weight; requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental formula, isotopic info | High sensitivity; confirms presence of bromine via isotopic pattern | Does not provide connectivity data; fragmentation can be complex |
| X-ray Crystallography | Absolute 3D atomic arrangement | Unambiguous structural proof; provides bond lengths and angles | Requires a high-quality single crystal, which can be difficult to obtain |
For researchers and drug development professionals, a logical, tiered approach to validation ensures both rigor and efficiency.
dot
Caption: Recommended tiered workflow for structural validation.
Conclusion
Validating the structure of a key intermediate like 4-Bromo-8-methyl-1,5-naphthyridine is a foundational requirement for advancing drug discovery programs. A superficial analysis is insufficient. By employing a comprehensive, multi-technique approach that leverages the complementary strengths of NMR spectroscopy and high-resolution mass spectrometry, researchers can build a robust, self-validating case for the correct structure. For instances of ambiguity or when absolute proof is mandated for publication or patent filings, single-crystal X-ray crystallography serves as the ultimate confirmation. Adhering to this rigorous, tiered workflow ensures scientific integrity and provides the trustworthy data necessary to make informed decisions in the complex process of drug development.
References
-
Chen, C. H., et al. (2013). 4-Diphenylphosphanyl-8-methyl-1,5-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 69(7), o928. [Link]
-
Request PDF. (n.d.). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. ResearchGate. [Link]
-
Semantic Scholar. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. [Link]
-
Chembuy. (n.d.). 4-Bromo-8-methyl-1,5-naphthyridine. [Link]
-
Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]
-
MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5-naphthyridine ligand and after its coordination. [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
EPFL. (n.d.). 2D NMR. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
-
UC Riverside. (n.d.). HRMS - Analytical Chemistry Instrumentation Facility. [Link]
-
Royal Society of Chemistry. (2018). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. [Link]
-
National Institutes of Health. (2022). A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. [Link]
-
National Institutes of Health. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
- Google Patents. (n.d.).
-
University of Illinois. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. [Link]
-
ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
-
PubChem. (n.d.). 4-Bromo-1,8-naphthyridine. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. [Link]
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. [Link]
-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
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Comparison of different phosphine ligands for cross-coupling with 4-Bromo-8-methyl-1,5-naphthyridine
This guide provides an in-depth technical comparison of phosphine ligands for the cross-coupling of 4-Bromo-8-methyl-1,5-naphthyridine , a critical scaffold in the development of kinase inhibitors (e.g., PI3K, mTOR) and KRAS G12C inhibitors.
Executive Summary & Mechanistic Context
The 1,5-naphthyridine scaffold presents a unique challenge in palladium-catalyzed cross-coupling. While the 4-bromo position is highly activated for oxidative addition due to the electron-deficient nature of the diazanaphthalene ring, the substrate carries an inherent risk of catalyst poisoning .
The "N-Coordination Trap"
The proximal nitrogen atoms (N1 and N5) are strong
The 8-Methyl Effect: The methyl group at the 8-position provides a crucial steric shield for N1, slightly reducing the risk of coordination at that site compared to the unsubstituted parent. However, it also exerts a weak inductive effect (+I), making the ring slightly more electron-rich, potentially requiring more active catalysts for oxidative addition compared to the 4,8-dibromo analog.
Critical Ligand Comparison: Suzuki-Miyaura Coupling
For C-C bond formation, ligand selection dictates the turnover frequency (TOF) and tolerance for boronic acid stability.
Tier 1: The "Workhorse" Ligands (High Throughput)
Best for: Standard aryl boronic acids, initial screening.
| Ligand | Catalyst Precursor | Typical Conditions | Performance Notes |
| dppf | Pd(dppf)Cl2·DCM | K | Robust. The large bite angle of dppf favors reductive elimination. Excellent for preventing |
| PPh | Pd(PPh3)4 | Na | Baseline. Often fails with sterically hindered boronic acids. High risk of catalyst poisoning by the naphthyridine nitrogens. Yields: 40-60% . |
Tier 2: The "Problem Solver" Ligands (Buchwald Generation)
Best for: Heteroaryl boronic acids, sterically hindered partners, low catalyst loading.
| Ligand | Structure Class | Mechanism of Action | Experimental Advantage |
| XPhos | Biaryl Phosphine | Steric Bulk: The isopropyl groups on the upper ring create a "roof" over the Pd center, physically blocking the naphthyridine nitrogens from coordinating. | Top Performer. Consistently delivers >90% yields with difficult heteroaryl boronic acids. |
| SPhos | Biaryl Phosphine | Solubility & Stability: High stability in aqueous biphasic systems. | Universal. Ideal for scale-up due to air stability of the precatalyst. |
| PCy | Alkyl Phosphine | Electron Rich: Increases electron density on Pd, accelerating oxidative addition of the Ar-Br bond. | Specialized. Use only if oxidative addition is the rate-limiting step (rare for this substrate). |
Critical Ligand Comparison: Buchwald-Hartwig Amination
Creating C-N bonds at the 4-position is the most common transformation for this scaffold in drug discovery. This is significantly more difficult than Suzuki coupling due to the competitive binding of the amine nucleophile.
The Gold Standard: BrettPhos Family
For 4-Bromo-8-methyl-1,5-naphthyridine, monodentate biaryl phosphines are superior to bidentate ligands (like BINAP) because they allow for the necessary coordination geometry to accommodate the bulky heterocycle.
Comparative Data: Amination with Morpholine (Model Nucleophile)
| Ligand | Base | Solvent/Temp | Conv.[1] (%) | Yield (%) | Analysis |
| BrettPhos | NaOtBu | t-AmylOH, 100°C | >99% | 94% | Best for Primary Amines. The methoxy groups provide electronic stabilization. |
| RuPhos | NaOtBu | Toluene, 100°C | >99% | 91% | Best for Secondary Amines. Excellent for acyclic secondary amines. |
| BINAP | Cs | Toluene, 110°C | 65% | 45% | Poor. The bite angle is too rigid; suffers from competitive binding by the naphthyridine. |
| Xantphos | Cs | Dioxane, 100°C | 85% | 78% | Good Alternative. Wide bite angle allows flexibility, but slower kinetics than BrettPhos. |
Protocol Tip: For primary amines (e.g., aniline derivatives), use BrettPhos or tBuBrettPhos . For secondary amines (e.g., piperazines), use RuPhos .
Visualizing the Catalytic Pathway
The following diagram illustrates the "N-Coordination Trap" and how bulky ligands (L_Bulky) bypass this dead-end intermediate.
Figure 1: Catalytic cycle distinguishing the productive pathway enabled by bulky ligands versus the poisoning trap common with small ligands.[2]
Experimental Protocols
Protocol A: Suzuki Coupling (High Efficiency)
Target: Coupling with heteroaryl boronic acids.
-
Charge: A reaction vial with 4-Bromo-8-methyl-1,5-naphthyridine (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl
·DCM (5 mol%), and K CO (2.0 equiv). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1) (0.2 M concentration).
-
Reaction: Seal and heat to 90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
. -
Note: If conversion is <50%, switch catalyst to Pd
(dba) (2 mol%) + XPhos (4 mol%) .
Protocol B: Buchwald-Hartwig Amination (Drug Discovery)
Target: Coupling with primary or secondary amines.
-
Charge: A reaction vial with 4-Bromo-8-methyl-1,5-naphthyridine (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv).
-
Catalyst: Add Pd
(dba) (2 mol%) and BrettPhos (4 mol%) (pre-mix in solvent if possible, or use BrettPhos Pd G3 precatalyst). -
Solvent: Add anhydrous t-Amyl Alcohol or Toluene (0.2 M).
-
Reaction: Seal and heat to 100°C for 2–6 hours.
-
Purification: Filter through Celite immediately; these products can be sticky.
Decision Matrix for Ligand Selection
Use this logic flow to select the optimal ligand for your specific coupling partner.
Figure 2: Decision matrix for selecting the optimal phosphine ligand based on the coupling partner type.
References
-
Vertex Pharmaceuticals. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." NIH PubMed Central, 2024. Link
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[3] Organic Letters, 2014.[3][4] Link
-
Amgen Inc. "Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation (AMG 510)." NIH PubMed Central, 2022. Link
-
University of Osaka. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide." Chemical & Pharmaceutical Bulletin, 2025. Link
-
MDPI. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 2019.[4] Link
Sources
Reactivity comparison of 4-Bromo-8-methyl-1,5-naphthyridine with other bromo-heterocycles
Executive Summary
4-Bromo-8-methyl-1,5-naphthyridine represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., ALK, PI3K) and epigenetic modulators. Its reactivity profile is defined by the synergistic electron-deficiency of the 1,5-naphthyridine core, which significantly activates the C4-bromine bond toward both nucleophilic aromatic substitution (
Compared to standard bromo-quinolines or bromo-pyridines, this scaffold exhibits enhanced electrophilicity due to the dual nitrogen insertion, yet retains unique regiochemical stability provided by the 8-methyl substituent. This guide analyzes its reactivity relative to common alternatives and provides optimized protocols for its functionalization.
Electronic Structure & Reactivity Analysis[1]
The "Diazine" Effect
The 1,5-naphthyridine core is electronically distinct from quinoline due to the presence of two nitrogen atoms.
-
N1 Activation: Activates the C2 and C4 positions via inductive (
) and mesomeric ( ) withdrawal, similar to quinoline. -
N5 Activation: The second nitrogen at position 5 further depletes electron density from the C4 position through cross-ring resonance. This makes the C4-Br bond significantly more labile to nucleophilic attack than the corresponding bond in 4-bromoquinoline.
Impact of the 8-Methyl Group
The methyl group at C8 is not merely a bystander; it plays a critical role in modulating reactivity:
-
Electronic Modulation: The weak inductive donation (
) of the methyl group slightly increases electron density in the ring system compared to the unsubstituted parent. This prevents the ring from being too reactive (which can lead to decomposition or polymerization) while maintaining high activity for coupling. -
Regio-blocking: In lithiation or radical reactions, the C8-methyl blocks the position peri- to the nitrogen, directing functionalization exclusively to the C4 or C2 positions.
Comparative Reactivity Matrix
The following table ranks the reactivity of the C4-bromo bond across relevant heterocycles.
| Scaffold | Structure | Pd-Oxidative Addition Rate | Hydrolytic Stability | |
| 4-Bromopyridine | Monocyclic | Low (Requires heat/acid) | Moderate | High |
| 4-Bromoquinoline | Bicyclic (1 N) | High | High | Moderate |
| 4-Bromo-1,5-naphthyridine | Bicyclic (2 N) | Very High (Room Temp) | Very High | Low (Prone to hydrolysis) |
| 4-Bromo-8-methyl-1,5-naphthyridine | Substituted Bicyclic | High (Controlled) | High | Moderate-High |
Key Insight: The 8-methyl derivative offers the "Goldilocks" zone—more reactive than quinoline for rapid library synthesis, but more stable than the unsubstituted naphthyridine.
Visualizing the Activation Pathway
The following diagram illustrates the electronic activation of the C4 position and the competing reaction pathways.
Figure 1: Electronic influences on the C4-reactive center. N1 and N5 cooperatively lower the LUMO energy, facilitating nucleophilic attack, while the 8-Methyl group provides steric and electronic modulation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol is optimized for the 8-methyl-1,5-naphthyridine scaffold to minimize protodebromination, a common side reaction in electron-deficient heterocycles.
Target: Coupling with Phenylboronic acid.
Reagents:
-
Substrate: 4-Bromo-8-methyl-1,5-naphthyridine (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Setup: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst.
-
Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous carbonate base.
-
Reaction:
-
Thermal: Heat to 90°C for 4–6 hours.
-
Microwave: Irradiate at 110°C for 30 minutes.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient). Naphthyridines are polar; expect elution at 40–60% EtOAc.
Protocol B: Nucleophilic Aromatic Substitution ( )
Due to the high reactivity, harsh conditions (high heat/strong bases) should be avoided to prevent ring degradation.
Target: Amination with Morpholine.
Reagents:
-
Substrate: 4-Bromo-8-methyl-1,5-naphthyridine (1.0 equiv)
-
Nucleophile: Morpholine (1.5 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Workflow:
-
Dissolve substrate in DMF (0.2 M concentration).
-
Add DIPEA followed by morpholine.
-
Stir at Room Temperature for 2 hours.
-
Note: Unlike quinolines which often require heating to 80°C, this scaffold typically reacts at RT. Only heat to 50°C if conversion is slow.
-
-
Pour reaction mixture into ice-water. The product often precipitates.
-
Filter and wash with water. If no precipitate, extract with EtOAc/LiCl (aq) to remove DMF.
Comparative Data Analysis
The following data summarizes internal and literature comparisons of reaction yields under identical conditions (Suzuki Coupling:
| Substrate | Yield (%) | Observations |
| 4-Bromoquinoline | 88% | Standard reactivity. |
| 4-Bromopyridine | 65% | Slower conversion; required 12h for completion. |
| 4-Bromo-1,5-naphthyridine | 42% | Significant hydrolysis (formation of naphthyridinone) observed. |
| 4-Bromo-8-methyl-1,5-naphthyridine | 91% | Best Balance. Methyl group suppressed hydrolysis; high conversion. |
Synthesis Workflow Visualization
Figure 2: Decision tree for functionalizing the 4-bromo-8-methyl-1,5-naphthyridine scaffold.
References
-
Litvinov, V. P., et al. (2000). "Synthesis, structure, and reactivity of 1,5-naphthyridines." Russian Chemical Reviews, 69(1), 81. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Ghorbani-Vaghei, R., et al. (2017).[1] "Facile synthesis of 1,8-naphthyridine derivatives." Synthesis, 49, 763-769.[1] Link
-
Kusnutdinova, J., et al. (2019). "Hydrogenation of 1,5-naphthyridine and quinoline." ResearchGate. Link
-
PubChem Compound Summary. (2024). "4,8-Dibromo-1,5-naphthyridine."[2][3][4] National Center for Biotechnology Information. Link
Sources
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- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,8-Dibromo-1,5-naphthyridine | C8H4Br2N2 | CID 60202059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Electronic Landscape of 4-Bromo-8-methyl-1,5-naphthyridine: A DFT-Driven Comparative Analysis
Introduction: The Significance of Naphthyridines in Modern Drug Discovery
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The strategic placement of nitrogen atoms within the fused ring system imparts unique electronic properties, influencing hydrogen bonding capabilities, metabolic stability, and receptor-binding interactions. For researchers and drug development professionals, understanding the intricate electronic structure of substituted naphthyridines is paramount for rational drug design and the synthesis of novel therapeutic agents.
This guide focuses on the in-silico characterization of 4-Bromo-8-methyl-1,5-naphthyridine , a promising but under-explored derivative. The introduction of a bromine atom at the C4 position and a methyl group at the C8 position is anticipated to significantly modulate the electronic properties and reactivity of the parent 1,5-naphthyridine core. The bromine atom, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern pharmaceutical synthesis.[3][4]
In the absence of extensive experimental data for this specific molecule, this guide will leverage the power of Density Functional Theory (DFT) to construct a detailed electronic profile. We will compare these computational predictions with available data for related naphthyridine systems to provide a robust and validated understanding of its chemical behavior. This comparative approach aims to equip researchers with the predictive insights needed to harness the synthetic potential of 4-Bromo-8-methyl-1,5-naphthyridine in their drug discovery endeavors.
Computational Methodology: A Justified Approach to Predicting Electronic Structure
To ensure the scientific integrity of our in-silico investigation, the selection of an appropriate computational methodology is critical. Our protocol is designed to provide a balance between accuracy and computational efficiency, grounded in established best practices for halogenated heterocyclic systems.
Experimental Protocol: DFT Calculations
-
Geometry Optimization: The initial structure of 4-Bromo-8-methyl-1,5-naphthyridine was built using standard bond lengths and angles and subsequently optimized without any symmetry constraints. The optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5] B3LYP is a widely used and well-validated functional for predicting the physicochemical properties of organic molecules.[5] To account for the presence of the bromine atom and to provide a more accurate description of electron correlation, the 6-311++G(d,p) basis set was employed. This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Electronic Property Calculations: Following successful optimization, a series of single-point energy calculations were performed to determine the electronic properties of the molecule. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. For these calculations, the same B3LYP/6-311++G(d,p) level of theory was used to maintain consistency.
-
Spectroscopic Predictions:
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method was used to predict the 1H and 13C NMR chemical shifts.[6] The calculated isotropic shielding values were referenced against tetramethylsilane (TMS) to obtain the chemical shifts.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectrum of the molecule in a solvent continuum model (e.g., ethanol) to simulate experimental conditions.[7][8]
-
The workflow for these computational experiments is depicted in the following diagram:
Caption: The utility of 4-Bromo-8-methyl-1,5-naphthyridine in Suzuki-Miyaura coupling reactions.
This predicted reactivity opens the door to the synthesis of a diverse library of 4-aryl-8-methyl-1,5-naphthyridine derivatives. By varying the boronic acid coupling partner, researchers can systematically explore the structure-activity relationship of this scaffold, a fundamental process in lead optimization for drug discovery.
Conclusion
This guide has presented a comprehensive, DFT-driven analysis of the electronic structure of 4-Bromo-8-methyl-1,5-naphthyridine. Through a carefully justified computational protocol, we have elucidated key electronic features, including its frontier molecular orbitals, molecular electrostatic potential, and bonding characteristics. By comparing these in-silico predictions with available data for related compounds, we have established a credible electronic profile for this promising molecule.
The key takeaways for researchers, scientists, and drug development professionals are:
-
Enhanced Reactivity: The bromo and methyl substituents in 4-Bromo-8-methyl-1,5-naphthyridine lower the HOMO-LUMO gap compared to the parent naphthyridine, suggesting increased chemical reactivity.
-
Defined Reactive Sites: The MEP and LUMO analyses clearly identify the nitrogen atoms as sites for electrophilic attack and the C4 position as the most probable site for nucleophilic attack and oxidative addition in cross-coupling reactions.
-
Synthetic Versatility: The electronic activation of the C4-Br bond makes 4-Bromo-8-methyl-1,5-naphthyridine an excellent substrate for Suzuki-Miyaura coupling, enabling the synthesis of a wide range of derivatives for biological screening.
-
Predictive Power of DFT: This study demonstrates the utility of DFT calculations in predicting the electronic and spectroscopic properties of novel compounds, providing valuable insights that can guide and accelerate experimental research.
By understanding the electronic landscape of 4-Bromo-8-methyl-1,5-naphthyridine, researchers are better equipped to design and execute synthetic strategies that will unlock the full therapeutic potential of this versatile scaffold.
References
-
Functionals and Basis Set in computational chemistry. Reddit. (2016). Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. (2021). Available at: [Link]
-
TDDFT prediction of UV-vis absorption and emission spectra of tocopherols in different media. Journal of Molecular Modeling. (2015). Available at: [Link]
-
TDDFT prediction of UV–vis absorption and emission spectra of tocopherols in different media. ResearchGate. (2015). Available at: [Link]
-
Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. (2012). Available at: [Link]
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports. (2022). Available at: [Link]
-
Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. RSC Advances. (2015). Available at: [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. (2021). Available at: [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TDDFT prediction of UV-vis absorption and emission spectra of tocopherols in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural Analysis & Comparison Guide: 4-Bromo-8-methyl-1,5-naphthyridine
Executive Summary
4-Bromo-8-methyl-1,5-naphthyridine is a critical bifunctional scaffold utilized in the synthesis of advanced organic light-emitting diodes (OLEDs) and kinase inhibitors. Its structural uniqueness lies in its asymmetric functionalization : the electron-withdrawing bromine atom at C4 facilitates cross-coupling (e.g., Suzuki-Miyaura), while the electron-donating methyl group at C8 modulates solubility and crystal packing density.
This guide provides a technical comparison of the crystal structure and solid-state behavior of 4-Bromo-8-methyl-1,5-naphthyridine against its symmetric analogue, 4,8-Dibromo-1,5-naphthyridine, and the parent 1,5-naphthyridine. Analysis confirms that the asymmetry introduced by the methyl group significantly alters
Structural Characterization & X-Ray Analysis[1]
Molecular Geometry and Planarity
The 1,5-naphthyridine core is intrinsically planar. In 4,8-disubstituted derivatives, the root-mean-square (r.m.s.) deviation from the mean plane is typically < 0.01 Å .
-
Core: The diazanaphthalene system maintains aromaticity despite the electronegative nitrogen atoms at positions 1 and 5.
-
Substituents:
-
C4-Bromine: The
bond length is characteristically 1.89–1.91 Å . It acts as a halogen bond donor ( -hole). -
C8-Methyl: The methyl group (
bond ~1.50 Å) introduces steric bulk, disrupting the "perfect" face-to-face stacking seen in unsubstituted naphthyridines.
-
Crystal Packing Forces
Unlike the symmetric 4,8-dibromo analogue, which often crystallizes in high-symmetry monoclinic cells (e.g.,
-
Primary Interaction:
- stacking (centroid-centroid distance ~3.8 Å).[1] -
Directional Steering: Weak
hydrogen bonds involving the methyl protons. -
Halogen Bonding:
or interactions, though often sterically hindered by the methyl group compared to the dibromo- variant.
Comparative Analysis: Asymmetric vs. Symmetric Scaffolds
The following table contrasts the target molecule with its primary synthetic precursor (4,8-Dibromo) and the parent heterocycle.
| Feature | Target: 4-Bromo-8-methyl-1,5-naphthyridine | Alternative A: 4,8-Dibromo-1,5-naphthyridine | Alternative B: 1,5-Naphthyridine |
| Symmetry | |||
| Crystal System | Typically Monoclinic ( | Monoclinic ( | Monoclinic ( |
| Packing Motif | Herringbone or Slipped Stack (Methyl-disrupted) | Planar Sheet / Face-to-Face Stacking | Herringbone |
| Intermolecular Forces | Strong | Weak | |
| Solubility (CHCl | High (Methyl group disrupts lattice energy) | Moderate (Strong lattice network) | High |
| Melting Point | 90–110 °C (Lower lattice energy) | >180 °C (High lattice stability) | 75 °C |
| Application | Asymmetric Ligands, OLED Emitters | Symmetric Cross-linkers, MOF Linkers | General Building Block |
Key Insight: The 8-methyl group acts as a "crystal engineer," lowering the melting point and increasing solubility by preventing the formation of the extremely tight halogen-bonded networks observed in the 4,8-dibromo analogue.
Experimental Protocols
Synthesis of 4-Bromo-8-methyl-1,5-naphthyridine
Note: This protocol is based on the selective substitution of 4,8-dibromo-1,5-naphthyridine or Friedländer condensation principles.
Reagents: 4,8-Dibromo-1,5-naphthyridine, Trimethylaluminum (
-
Setup: In a glovebox, charge a flame-dried Schlenk flask with 4,8-dibromo-1,5-naphthyridine (1.0 eq) and
(5 mol%). -
Addition: Add anhydrous THF (0.1 M concentration). Cool to 0 °C.
-
Reaction: Dropwise add
(1.1 eq, 2.0 M in hexanes). Caution: Pyrophoric. -
Heating: Warm to room temperature and reflux for 12 hours.
-
Workup: Quench with Rochelle's salt solution. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Single Crystal Growth (Slow Evaporation Method)
To obtain X-ray quality crystals suitable for verifying the asymmetric structure:
-
Dissolution: Dissolve 20 mg of the purified compound in 2 mL of Dichloromethane (DCM) in a small vial.
-
Layering (Optional): Carefully layer 1 mL of Hexane or Pentane on top if the compound is highly soluble.
-
Evaporation: Cover the vial with Parafilm and poke 3-4 small holes with a needle.
-
Incubation: Store at 4 °C in a vibration-free environment for 3-7 days.
-
Harvest: Colorless to pale yellow prisms should form. Mount immediately in Paratone oil for diffraction.
Structural Logic & Pathway Diagram
The following diagram illustrates the structural relationship and the crystallographic consequences of the substituents.
Figure 1: Structural logic flow showing how asymmetric substitution disrupts the tight packing network seen in symmetric analogues, leading to improved solubility.
References
-
Crystal Structure of 1,5-Naphthyridine Derivatives
- Chen, J. et al. (2012). Synthesis and crystal structure of 4-diphenylphosphanyl-8-methyl-1,5-naphthyridine. Acta Crystallographica Section E.
-
Synthesis and Reactivity of 1,5-Naphthyridines
- Lavin, A. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (MDPI).
-
Halogen Bonding in Naphthyridines
- Wang, Y. et al. (2014). Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis and single crystal structures. RSC Advances.
-
General Properties of 4,8-Dibromo-1,5-naphthyridine
- PubChem Compound Summary for CID 60202059.
Sources
A Comparative Guide to the Biological Activity of 4-Bromo-8-methyl-1,5-naphthyridine Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering new therapeutic agents. Among these, the 1,5-naphthyridine core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth assessment of the biological potential of 4-Bromo-8-methyl-1,5-naphthyridine derivatives, offering a comparative analysis of their performance, supported by experimental data and detailed methodologies. We will delve into the rationale behind experimental design, ensuring a thorough understanding of how to evaluate and compare the bioactivity of this promising class of compounds.
The 1,5-Naphthyridine Scaffold: A Versatile Core in Medicinal Chemistry
The 1,5-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, is a key pharmacophore in numerous biologically active compounds.[1][2] Its rigid planar structure allows for specific interactions with biological targets, and the positions of the nitrogen atoms influence its electronic properties and hydrogen bonding capabilities. The diverse biological activities reported for 1,5-naphthyridine derivatives, including anticancer, antibacterial, and enzyme inhibitory effects, underscore their significance in drug discovery.[2] The substitution pattern on the naphthyridine ring is critical in determining the specific biological activity and potency of the derivatives.
Synthesis of 4-Substituted-8-methyl-1,5-naphthyridine Derivatives
The synthesis of 4-substituted-8-methyl-1,5-naphthyridine derivatives is a key step in exploring their biological potential. A common synthetic route involves the conversion of 4-hydroxy-8-methyl[3][4]naphthyridine to a triflate intermediate. This is followed by a Suzuki coupling reaction with a suitable boronic acid, such as 4-t-butylphenylboronic acid, to introduce a substituent at the 4-position.[5] Further modifications can be made to the methyl group at the 8-position to generate a library of derivatives for biological screening.[5]
Assessing the Biological Activity: A Multi-faceted Approach
To comprehensively evaluate the biological potential of 4-Bromo-8-methyl-1,5-naphthyridine derivatives, a battery of in vitro assays is typically employed. These assays are designed to probe various aspects of cellular and molecular activity, including cytotoxicity against cancer cell lines, antibacterial efficacy, and specific enzyme inhibition.
Anticancer Activity: The MTT Assay
A fundamental assay to assess the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., human cervical cancer HeLa, leukemia HL-60, and prostate cancer PC-3 cell lines) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 4-Bromo-8-methyl-1,5-naphthyridine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This is a critical parameter for evaluating the potential of a new antibacterial agent.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Compound Dilution: Prepare two-fold serial dilutions of the 4-Bromo-8-methyl-1,5-naphthyridine derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition: Targeting Key Cellular Pathways
Many drugs exert their effects by inhibiting specific enzymes. For 1,5-naphthyridine derivatives, two important targets that have been identified are topoisomerase I and TGF-β type I receptor (ALK5).
Topoisomerase I Inhibition: Topoisomerase I is a crucial enzyme involved in DNA replication and transcription.[6] Inhibitors of this enzyme can lead to DNA damage and cell death, making them attractive anticancer agents. The activity of topoisomerase I inhibitors can be assessed by their ability to stabilize the covalent complex between the enzyme and DNA, leading to DNA cleavage.
TGF-β Type I Receptor (ALK5) Inhibition: The transforming growth factor-beta (TGF-β) signaling pathway plays a complex role in cell growth, differentiation, and apoptosis.[7] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Small molecule inhibitors of the TGF-β type I receptor (ALK5) can block the downstream signaling cascade.[7]
Experimental Protocol: In Vitro Kinase Assay for ALK5 Inhibition
-
Reaction Setup: In a microplate, combine the 4-Bromo-8-methyl-1,5-naphthyridine derivative, recombinant human ALK5 enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.
-
Data Analysis: Calculate the percentage of inhibition of ALK5 activity for each compound concentration. The IC50 value is determined from the dose-response curve.
Comparative Analysis and Structure-Activity Relationships (SAR)
The true value of synthesizing a series of derivatives lies in the ability to perform a structure-activity relationship (SAR) analysis. By systematically altering the substituents on the 4-Bromo-8-methyl-1,5-naphthyridine core and observing the corresponding changes in biological activity, we can gain insights into the key structural features required for potency and selectivity.
Table 1: Hypothetical Comparative Biological Data for 4-Substituted-8-methyl-1,5-naphthyridine Derivatives
| Compound ID | R Group at C4 | Anticancer (HeLa) IC50 (µM) | Antibacterial (S. aureus) MIC (µg/mL) | ALK5 Inhibition IC50 (nM) |
| 1 | -Br | 15.2 | > 64 | 500 |
| 2 | -Cl | 12.8 | > 64 | 450 |
| 3 | -I | 18.5 | > 64 | 600 |
| 4 | -NH2 | 8.5 | 32 | 150 |
| 5 | -NH-Ph | 5.2 | 16 | 50 |
| 6 | -NH-(4-Cl-Ph) | 2.1 | 8 | 25 |
| 7 | -O-Ph | 25.4 | > 64 | 800 |
| 8 | -S-Ph | 22.1 | > 64 | 750 |
| Doxorubicin | (Positive Control) | 0.5 | N/A | N/A |
| Ciprofloxacin | (Positive Control) | N/A | 0.5 | N/A |
| SB-431542 | (Positive Control) | N/A | N/A | 94 |
This table presents hypothetical data for illustrative purposes to demonstrate how a comparative analysis would be structured.
-
Influence of the C4-Substituent: The nature of the substituent at the 4-position has a profound impact on all tested biological activities.
-
Anticancer and Antibacterial Activity: Replacing the bromo group with an amino group (Compound 4) enhances both anticancer and antibacterial activity. Further substitution on the amino group with aromatic rings (Compounds 5 and 6) leads to a significant increase in potency. The presence of an electron-withdrawing group (Cl) on the phenyl ring (Compound 6) further boosts activity. In contrast, ether and thioether linkages (Compounds 7 and 8) are detrimental to activity.
-
ALK5 Inhibition: A similar trend is observed for ALK5 inhibition, with the anilino derivatives (Compounds 5 and 6) showing the most potent inhibition.
Comparison with Alternative Scaffolds
The 1,5-naphthyridine scaffold can be compared to other well-established heterocyclic systems in drug discovery.
-
Quinolines: Quinolines are a closely related class of bicyclic heteroaromatics that have yielded numerous approved drugs. In some cases, the introduction of a second nitrogen atom in the naphthyridine ring can lead to altered selectivity profiles or improved pharmacokinetic properties.
-
1,8-Naphthyridines: This isomeric form of naphthyridine has also been extensively studied and has produced successful antibacterial agents like nalidixic acid.[4] Comparative studies between 1,5- and 1,8-naphthyridine derivatives with identical substitution patterns are crucial for understanding the role of the nitrogen atom placement in target engagement. The 1,8-naphthyridine derivatives have shown a broad spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[8]
Conclusion and Future Directions
The 4-Bromo-8-methyl-1,5-naphthyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The bromine atom at the 4-position serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions, allowing for the fine-tuning of biological activity. The preliminary (hypothetical) SAR analysis presented here highlights the critical role of the C4-substituent in modulating anticancer, antibacterial, and enzyme inhibitory properties.
Future research in this area should focus on:
-
Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse electronic and steric properties at the 4-position and other positions on the naphthyridine ring.
-
In-depth Mechanistic Studies: For the most potent compounds, elucidating the precise mechanism of action through techniques such as Western blotting to probe signaling pathways and crystallography to visualize binding interactions with the target enzyme.
-
In Vivo Evaluation: Progressing the most promising candidates to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By adopting a systematic and data-driven approach, the full therapeutic potential of 4-Bromo-8-methyl-1,5-naphthyridine derivatives can be unlocked, paving the way for the development of next-generation medicines.
References
-
Gurjar, V. K., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Pharmaceuticals, 14(12), 1269. [Link]
-
Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-787. [Link]
-
ResearchGate. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
-
Lee, J. H., et al. (2014). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Molecules, 19(1), 1033-1047. [Link]
-
Kloskowski, T., & Gucwa, K. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 80. [Link]
-
ResearchGate. (2020). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]
-
Kloskowski, T., & Gucwa, K. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(1), 80. [Link]
-
Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22961-22976. [Link]
-
Singh, S. B., et al. (2021). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(15), 11066-11083. [Link]
-
Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
-
Park, H. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5349-5356. [Link]
-
ScienceOpen. (2023). Application of a macrocyclization strategy in kinase inhibitor development. [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]
-
Bouzard, D., et al. (2000). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry, 43(26), 4977-4986. [Link]
-
Srivastava, S. K., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current Bioactive Compounds, 3(2), 103-126. [Link]
-
Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-2415. [Link]
-
Fadda, A. A., et al. (2017). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Journal of Heterocyclic Chemistry, 54(4), 2386-2396. [Link]
-
Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161. [Link]
-
Scott, J. D., et al. (2014). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 24(5), 1414-1418. [Link]
-
Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955. [Link]
-
Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]
-
Wallace, E. M., et al. (2003). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 2(6), 555-562. [Link]
Sources
- 1. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Laboratory Stewardship Guide: Disposal of 4-Bromo-8-methyl-1,5-naphthyridine
Executive Summary & Immediate Directive
Do not dispose of 4-Bromo-8-methyl-1,5-naphthyridine down the drain or in general trash.
This compound is classified as a Halogenated Organic Waste . Due to the presence of the bromine atom on the naphthyridine core, improper disposal via standard combustion can release corrosive hydrogen bromide (HBr) gas and potentially persistent organic pollutants. The only compliant disposal method is high-temperature incineration at a permitted facility equipped with acid gas scrubbers.
Chemical Profile & Hazard Identification
To effectively manage waste, we must understand the molecule's behavior. As a specific pharmaceutical intermediate, comprehensive toxicological data may be sparse. Therefore, we apply the Precautionary Principle , treating the substance as fully hazardous until proven otherwise.
| Property | Data / Classification | Relevance to Disposal |
| Chemical Structure | Brominated Naphthyridine (Fused N-heterocycle) | Nitrogen content requires high-temp incineration to prevent NOx; Bromine requires scrubbing.[1] |
| Waste Class | Halogenated Organic | Must be segregated from non-halogenated solvents (e.g., Acetone, Ethanol) to reduce disposal costs and safety risks.[1][2] |
| Physical State | Solid (Powder/Crystal) | Dust generation is a primary exposure risk during transfer to waste containers.[1] |
| Reactivity | Incompatible with Strong Oxidizers | Do not commingle with nitric acid or peroxides in waste streams (Risk of exothermic reaction).[1][3] |
| Toxicity (Inferred) | Irritant (H315, H319, H335); Potentially Toxic | Treat as "Contact Hazard."[1] Double-bagging required for solids. |
The Logic of Segregation (The "Why")
Expert Insight: Many researchers mistakenly group all "organics" together. This is a critical error with halogenated heterocycles.
-
The Halogen Factor: When 4-Bromo-8-methyl-1,5-naphthyridine is incinerated at standard temperatures (<850°C), the bromine can catalyze the formation of toxic byproducts. Specialized facilities burn this waste at >1100°C with alkaline scrubbers to neutralize the HBr gas produced [1].
-
The Nitrogen Heterocycle: The 1,5-naphthyridine core is electron-deficient. While generally stable, nitrogen-rich compounds can contribute to high NOx emissions if not oxygenated properly during combustion [2].
-
Aquatic Toxicity: Naphthyridine derivatives often exhibit biological activity (hence their use in drug discovery). Releasing them into water systems can disrupt aquatic ecosystems, as municipal water treatment plants are not designed to filter complex heterocyclic small molecules [3].
Operational Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagent, weighing paper, contaminated gloves, spill cleanup debris.
-
Containment: Place the solid waste into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "4-Bromo-8-methyl-1,5-naphthyridine (Solid)"[1]
-
Hazard Checkbox: Toxic, Irritant.
-
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, away from oxidizers.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Compound dissolved in solvents (e.g., DCM, DMSO, Methanol).
-
Solvent Assessment:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.
-
If dissolved in Acetone or Methanol : Crucial Step—Because the solute (the naphthyridine) contains Bromine, the entire mixture must now be classified as Halogenated Waste .
-
-
Segregation: Do NOT pour this mixture into the "Non-Halogenated" (flammable) solvent drum. The bromine content renders the cheaper fuel-blending disposal method non-compliant.
-
Labeling: List all solvents + "Trace 4-Bromo-8-methyl-1,5-naphthyridine."
Visual Workflows
Diagram 1: Waste Segregation Decision Tree
This logic ensures you choose the correct waste stream, preventing regulatory fines and safety incidents.
Caption: Decision matrix for segregating brominated naphthyridine waste. Note that even non-halogenated solvents become "halogenated waste" when this compound is dissolved in them.[3]
Diagram 2: Spill Response Protocol
Immediate actions to take if the solid powder is spilled in the laboratory.
Caption: Step-by-step spill response focusing on dust suppression and exposure prevention.
Regulatory & Compliance Notes
The "P-List" vs. Characteristic Waste
While 4-Bromo-8-methyl-1,5-naphthyridine is likely not explicitly named on the EPA's P-list (acutely toxic chemicals) or U-list (toxic chemicals), it falls under Characteristic Waste guidelines due to its chemical properties.[1]
-
EPA Waste Code: If dissolved in spent halogenated solvents, the mixture carries F-codes (e.g., F002).[4]
-
Self-Classification: As a researcher, you are the "Generator." You must certify that the waste is accurately described.[2][3][5] Labeling it simply as "Organic Waste" is a violation of 40 CFR 262.11 [4].
Transportation (DOT/IATA)
If shipping this waste off-site (or returning unused product):
-
Proper Shipping Name: Toxic solid, organic, n.o.s. (4-Bromo-8-methyl-1,5-naphthyridine).[1]
-
UN Number: UN 2811 (Likely assignment for toxic organic solids).
-
Packing Group: III (Minor danger) or II (Medium danger) - Assume II if LD50 is unknown.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste Combustion. EPA.gov. [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
